Product packaging for Gallium selenide (Ga2Se3)(Cat. No.:CAS No. 12024-24-7)

Gallium selenide (Ga2Se3)

货号: B088741
CAS 编号: 12024-24-7
分子量: 148.69 g/mol
InChI 键: QNWMNMIVDYETIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Significance of III-VI Defect Semiconductors in Modern Science

III-VI compound semiconductors, such as those formed from elements like gallium or indium with chalcogens like sulfur, selenium, or tellurium, are pivotal in the development of modern electronic and optoelectronic devices. researchgate.net These materials often crystallize in structures with inherent atomic vacancies, leading to them being termed "defect semiconductors." aip.orgosti.gov These defects are not necessarily imperfections but are integral to the crystal lattice, profoundly influencing the material's electronic and optical properties. aip.orgaip.org

The presence of these ordered or randomly distributed vacancies in the crystal structure of materials like Ga2Se3 gives rise to unique characteristics. cnr.it This makes them suitable for a wide array of applications, including photovoltaic devices, infrared detectors, and even as components in all-solid-state batteries. mdpi.comchalcogen.ro The ability to control and understand these defects is a key area of research, as it can lead to the enhancement of device efficiency and the development of novel functionalities. aip.orgaip.org For instance, the control of defect populations can improve the performance of light-emitting diodes (LEDs) and solar cells. aip.orgaip.org

Overview of Ga2Se3 as a Promising Chalcogenide Material

Gallium selenide (B1212193) (Ga2Se3) is a semiconductor composed of gallium and selenium that has garnered significant attention for its distinctive optical and electrical properties. ontosight.aiontosight.ai It crystallizes in a defect zinc-blende structure, where one-third of the gallium sites in the crystal lattice are vacant. cnr.itmdpi.com This inherent vacancy structure is a defining feature of Ga2Se3 and is the source of many of its interesting properties.

The material has a direct bandgap, a crucial factor for applications in light-emitting devices, photodetectors, and solar energy technologies. nih.govnih.gov Recent studies have definitively identified a direct band edge emission at approximately 1.85 eV at room temperature. nih.govacs.org This property, combined with its high absorption coefficient, makes Ga2Se3 a promising candidate for use as an absorber layer in solar cells. ontosight.ai

Furthermore, Ga2Se3 exhibits nonlinear optical properties, opening up possibilities for its use in advanced applications like second-harmonic generation and optical parametric oscillation. ontosight.ai Its low thermal conductivity also makes it a candidate for thermoelectric applications, which involve the conversion of heat energy into electrical energy. ontosight.ai

Table 1: Key Properties of Gallium Selenide (Ga2Se3)

PropertyValueReferences
Chemical Formula Ga2Se3 ontosight.aiontosight.ai
Compound Group III-VI Semiconductor ontosight.aiontosight.ai
Crystal Structure Defect Zinc-Blende cnr.itmdpi.com
Bandgap Energy ~1.85 - 2.1 eV ontosight.aiontosight.ainih.gov
Bandgap Type Direct nih.govnih.gov
Room Temperature Band-Edge Emission ~1.85 eV nih.govacs.org

Evolution of Research Interests in Ga2Se3 Systems

Initial research into Ga2Se3 was often centered on understanding its fundamental physical and chemical properties, including its crystal structure and basic optical and electrical characteristics. cnr.itresearchgate.net As a member of the A2B3-type semiconductor family, it has been studied alongside other metal chalcogenides like Ga2S3, Ga2Te3, and various indium selenides for its potential in photovoltaic and infrared detection applications. mdpi.com

More recently, research has evolved to explore more complex phenomena and applications. For example, studies have investigated the behavior of Ga2Se3 under high pressure, revealing structural phase transitions and a semiconductor-to-metal transition. mdpi.com The influence of hydrostatic environments on these phase transformations is also an active area of investigation. mdpi.com

The advent of nanotechnology has opened new avenues for Ga2Se3 research. Scientists are now exploring the synthesis and properties of Ga2Se3 in the form of nanowires and other nanostructures. cnr.itfuncmater.com These nanoscale versions of the material could unlock new applications in fields such as photocatalysis for water splitting and as a negative electrode material for lithium-ion batteries. cnr.it Furthermore, doping Ga2Se3 with magnetic impurities has shown promise in creating diluted magnetic semiconductors, with observations of room-temperature ferromagnetism in some cases. cnr.it The study of pseudo-binary systems, such as In2Se3-Ga2Se3, is also gaining traction due to their interesting structural features and nonlinear optical properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula GaSe B088741 Gallium selenide (Ga2Se3) CAS No. 12024-24-7

属性

CAS 编号

12024-24-7

分子式

GaSe

分子量

148.69 g/mol

IUPAC 名称

gallium;selenium

InChI

InChI=1S/Ga.Se

InChI 键

QNWMNMIVDYETIG-UHFFFAOYSA-N

SMILES

[Ga+3].[Ga+3].[Se-2].[Se-2].[Se-2]

规范 SMILES

[Ga].[Se]

其他CAS编号

58127-88-1
12024-24-7

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

产品来源

United States

Synthesis Methodologies and Growth Techniques of Ga2se3

Bulk Crystal Growth of Ga₂Se₃

The production of large, high-quality single crystals is essential for fundamental studies and for providing substrate materials. Several melt-based and vapor-phase techniques have been developed for the bulk crystal growth of Ga₂Se₃.

Chemical Vapor Transport (CVT) Method for High-Quality Ga₂Se₃ Crystals

The Chemical Vapor Transport (CVT) method is a widely utilized technique for growing high-purity single crystals of various materials, including Ga₂Se₃. d-nb.info This process involves the transport of a solid material via a chemical reaction with a gaseous transport agent in a sealed, evacuated ampoule subjected to a temperature gradient.

High-quality Ga₂Se₃ bulk and microcrystals have been successfully grown using CVT. acs.org The resulting crystals typically exhibit a defect zincblende structure. acs.orgsemanticscholar.org In a typical process, stoichiometric amounts of high-purity gallium and selenium powders are used as the starting materials. acs.org

The choice of transport agent is a critical parameter in the CVT process, as it dictates the chemical reactions that enable the transport of the source material. Halogens and their compounds are common transport agents.

For the growth of Ga₂Se₃, Iodine trichloride (B1173362) (ICl₃) has been effectively used as a transport agent. acs.org In a typical experiment, ICl₃ is added to the quartz ampoule containing the stoichiometric Ga and Se powders at a concentration of around 10 mg/cm³. acs.orgsemanticscholar.org The ampoule is then evacuated and sealed. acs.org

Iodine (I₂) is another common transport agent used in CVT for growing various chalcogenide crystals. researchgate.netcore.ac.uk While specific detailed reports on Ga₂Se₃ growth using I₂ are less common, the principle involves the reversible reaction between the solid Ga₂Se₃ and gaseous I₂ to form volatile gallium iodides and selenium vapor, which then decompose and redeposit as Ga₂Se₃ crystals in the cooler zone of the furnace. researchgate.net

Transport AgentConcentrationTypical Source MaterialsResulting Crystal Phase
Iodine trichloride (ICl₃)10 mg/cm³Stoichiometric Ga and Se powdersα-Ga₂Se₃ (defect zincblende) acs.orgsemanticscholar.org
Iodine (I₂)3-5 mg/cm³Polycrystalline source materialDependent on growth conditions researchgate.net

The temperature gradient between the source zone (hotter end) and the growth zone (cooler end) of the ampoule is a key driving force for the transport process. Proper optimization of this gradient is crucial for controlling the crystal growth rate and quality. mdpi.com

In a documented successful growth of Ga₂Se₃ single crystals using ICl₃ as the transport agent, a temperature gradient was established by setting the source zone at 850°C and the growth zone at 780°C. acs.orgnih.gov This corresponds to a temperature gradient of -3.5 °C/cm. acs.orgsemanticscholar.org The entire growth process was maintained for an extended period, such as 280 hours, to facilitate the growth of large single crystals. acs.orgnih.gov The stability of the temperature gradient is critical, as fluctuations can lead to defects or polycrystalline growth. doi.org

ParameterValueReference
Source Zone Temperature (T₂)850 °C acs.orgnih.gov
Growth Zone Temperature (T₁)780 °C acs.orgnih.gov
Temperature Gradient (ΔT)70 °C acs.orgnih.gov
Growth Duration280 hours acs.orgnih.gov

Solid-State Reaction Approaches

Solid-state reaction is a fundamental method for synthesizing polycrystalline powders of materials like Ga₂Se₃, which can then be used as the source material for crystal growth techniques such as CVT. This method involves the direct reaction of the constituent elements in a sealed, evacuated container at elevated temperatures.

For Ga₂Se₃, the synthesis typically involves reacting stoichiometric amounts of high-purity gallium and selenium. The elements are sealed in an evacuated quartz ampoule and heated to temperatures ranging from 800°C to 1000°C for an extended period, often around 72 hours, to ensure a complete reaction and homogenization.

Bridgman Crystal Growth for Mixed Crystals

The Bridgman technique is a melt-growth method used to produce large single crystals of various semiconductor materials. nih.govresearchgate.net It involves the directional solidification of a molten charge in a crucible that is passed through a temperature gradient. This method is also suitable for growing mixed crystals or doped crystals.

The Bridgman technique has been employed to grow cobalt-doped Ga₂Se₃ (Ga₂Se₃:Co²⁺) single crystals. acs.org This demonstrates its applicability for producing "mixed crystals" where a dopant is intentionally introduced into the host lattice. The process allows for the incorporation of dopants into the crystal structure from the melt, which can be crucial for tuning the material's optical and electronic properties. acs.org

Thin Film Deposition Strategies for Ga₂Se₃

The deposition of thin films of Ga₂Se₃ is important for the fabrication of various electronic and optoelectronic devices. A variety of deposition techniques have been explored to produce Ga₂Se₃ thin films with controlled thickness, composition, and crystallinity.

One effective method is a modified form of chemical vapor transport known as chemical close-spaced vapor transport (CCSVT) . This technique has been used to deposit single-phase Ga₂Se₃ films on substrates like molybdenum-coated soda-lime glass. researchgate.net In this process, HCl/H₂ can be used as the transport agent, leading to the stoichiometric volatilization of a binary Ga₂Se₃ powder source and the subsequent growth of reproducible films. researchgate.net

Physical vapor deposition (PVD) is another approach for creating Ga₂Se₃ thin films. This can be achieved through a sequential process where a precursor layer of gallium is first deposited and then subjected to a process of chalcogenization in a selenium-rich atmosphere. semanticscholar.org The final composition of the film, whether it is GaSe or Ga₂Se₃, is dependent on the ratio of metal to chalcogen used in the process. semanticscholar.org

Other techniques that are commonly used for related gallium chalcogenide thin films and are applicable to Ga₂Se₃ include:

Plasma-Enhanced Chemical Vapor Deposition (PECVD) : This method uses a plasma to enhance the chemical reaction rates of the precursors. It has been successfully used to grow gallium selenide (B1212193) (GaSe) thin films on silicon substrates using elemental gallium and selenium as precursors. eco-vector.com

Atomic Layer Deposition (ALD) : ALD is a technique that allows for the deposition of thin films with atomic-level precision. While demonstrated for GaSe, the principles of ALD can be adapted for the controlled growth of Ga₂Se₃ thin films. 2dsemiconductors.com

Molecular Beam Epitaxy (MBE) : MBE is a high-vacuum deposition technique that can produce high-purity, single-crystal thin films. It has been used for the wafer-scale synthesis of GaSe thin films and could be applied to Ga₂Se₃. udel.edu

Deposition TechniquePrecursors/SourceSubstrate ExamplesKey Features
Chemical Close-Spaced Vapor Transport (CCSVT)Ga₂Se₃ powder, HCl/H₂Mo-coated glassStoichiometric and reproducible films researchgate.net
Physical Vapor Deposition (PVD) / SelenizationGallium metal, SeleniumVariousControl over stoichiometry via metal/chalcogen ratio semanticscholar.org
Plasma-Enhanced Chemical Vapor Deposition (PECVD)Elemental Ga and SeSiliconImproved structural quality with increased plasma power eco-vector.com
Atomic Layer Deposition (ALD)Organometallic/halide precursorsSapphire, SiO₂/SiPrecise thickness control at the atomic level 2dsemiconductors.com
Molecular Beam Epitaxy (MBE)High-purity elemental sourcesSapphire, GaAsHigh-quality, wafer-scale single-crystal films udel.edu

Pulsed Laser Deposition (PLD) of Ga2Se3 Thin Films

Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique that utilizes a high-power laser to ablate a target material, which then deposits onto a substrate. This method offers precise control over film thickness and stoichiometry.

The stoichiometry of Ga2Se3 thin films grown by PLD is significantly influenced by laser parameters such as energy (fluence) and wavelength. The laser fluence affects the energy of the ablated species and can alter the composition of the deposited film. For instance, in the deposition of similar compound semiconductors, variations in laser fluence have been shown to lead to off-stoichiometric films by altering the evaporation rates of the constituent elements. While specific studies on the exclusive effect of laser parameters on Ga2Se3 are not abundant, research on related materials like gallium nitride (GaN) indicates that increasing laser fluence can lead to changes in film thickness and grain size, which are indirectly related to stoichiometry.

The laser wavelength also plays a critical role. Different wavelengths can lead to variations in the absorption coefficient of the target material, affecting the ablation process and potentially the stoichiometry of the resulting film. For GaN thin films, studies have shown that different laser wavelengths (e.g., 1064 nm, 532 nm, and 355 nm) can result in different optical properties, which are linked to the material's composition and structure. It is reasonable to infer that similar principles apply to the PLD of Ga2Se3, where the choice of laser wavelength would need to be optimized to maintain the desired Ga:Se ratio.

The choice of substrate material and its crystal orientation is critical for the epitaxial growth and phase nucleation of Ga2Se3 thin films. The substrate provides the template for the growing film, and a good lattice match between the substrate and the film is essential for achieving high-quality crystalline structures.

Commonly used substrates for the growth of gallium chalcogenides include sapphire (Al2O3) and gallium nitride (GaN). Sapphire is often chosen due to its hexagonal symmetry, chemical stability, and thermal stability. The crystal orientation of the sapphire substrate, such as c-plane, can influence the orientation of the grown Ga2Se3 film. For instance, studies on the growth of GaSe on c-plane sapphire have shown that the substrate temperature is a critical factor in determining whether the GaSe or Ga2Se3 phase is formed researchgate.net.

The crystal orientation of the substrate dictates the alignment of the deposited atoms, influencing the phase and texture of the resulting film. For example, in the growth of β-Ga2O3 on sapphire substrates, different orientations of the substrate lead to different epitaxial relationships and crystal symmetries in the grown film physics.gov.az. This principle is directly applicable to Ga2Se3, where the substrate's crystallographic orientation would guide the nucleation and subsequent growth of a specific Ga2Se3 phase (e.g., α, β, or γ). The nearly perfect lattice match between Ga2Se3 and silicon also makes silicon-based technologies a potential area for its application researchgate.net.

Chemical Vapor Deposition (CVD) Precursor Applications

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, high-performance solid materials. In the context of Ga2Se3 synthesis, the development of single-source precursors has been a significant area of research. These precursors are chemical compounds that contain all the necessary elements for the desired material, simplifying the deposition process and improving control over stoichiometry.

Neutral telluro- and seleno-ether complexes, such as [GaCl3(nBu2Se)] and [(GaCl3)2{nBuSe(CH2)2SenBu}], have been successfully synthesized and used as single-source precursors for the low-pressure CVD (LPCVD) of Ga2Se3 thin films. These complexes are advantageous due to their facile, high-yielding synthesis. The resulting Ga2Se3 films have been characterized as crystalline and have shown p-type semiconductor behavior acs.orgresearchgate.net. The use of such precursors allows for the deposition of single-phase Ga2Se3 on substrates like SiO2 and TiN acs.org.

Precursor TypeExample PrecursorDeposition MethodResulting Film
Selenoether Complex[GaCl3(nBu2Se)]LPCVDCrystalline Ga2Se3
Diselenoether Complex[(GaCl3)2{nBuSe(CH2)2SenBu}]LPCVDCrystalline Ga2Se3

Sol-Gel Method for Ga2Se3 Thin Films

The sol-gel method is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This method is known for its simplicity and low cost.

Ga2Se3 semiconductor thin films have been successfully prepared using the sol-gel method. The process involves the formation of a sol from appropriate precursors, which is then deposited on a substrate and heated to form the crystalline film. Studies have shown that the formation of Ga2Se3 crystals occurs at temperatures between 743 K and 823 K. The films formed at 773 K were identified as the β-phase with a monoclinic crystal structure. The optical band gap of these sol-gel derived Ga2Se3 thin films was estimated to be approximately 2.56 eV researchgate.net. The thickness of a single-coat film was measured to be around 200 nm, with average grain sizes of scattered particles ranging from 200 to 500 nm researchgate.net. This technique is dependent on parameters such as solution pH, viscosity, and withdrawal rate researchgate.net.

Thermal Evaporation Techniques for Ga2Se3 Thin Films

Thermal evaporation is a common method for thin film deposition where a source material is evaporated in a vacuum chamber and then condenses on a substrate. This technique has been employed for the preparation of Ga2Se3 thin films.

In a typical process, Ga2Se3 material is placed in a heated boat or crucible and evaporated under high vacuum. The vapor then travels to and deposits on a substrate. X-ray diffraction (XRD) analysis of thermally evaporated Ga2Se3 thin films has shown a strong peak corresponding to the (111) plane of the cubic crystalline structure. Energy-dispersive spectroscopic analyses have confirmed that the atomic compositional ratio of the constituent elements is consistent with the chemical formula of Ga2Se3.

Molecular Beam Epitaxy (MBE) for Ga2Se3 Thin Films

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that produces high-quality single-crystal thin films. It involves the reaction of one or more thermal beams of atoms or molecules with a crystalline surface under ultra-high vacuum conditions.

The growth of Ga2Se3 by MBE requires precise control over the flux of gallium and selenium. The Ga:Se flux ratio is a critical parameter that determines the phase of the grown material. An excess of selenium can lead to the formation of the Ga2Se3 phase. For instance, in the growth of gallium selenide on GaN substrates, a high Ga:Se ratio of 1:400 at a growth temperature of 500°C resulted in the formation of (111) oriented Ga2Se3 arxiv.org. As the ratio was adjusted, a mixed phase of GaSe and Ga2Se3 was observed, and with a further increase in the Ga:Se ratio to 1:100 at a higher temperature of 575°C, only the GaSe phase was detected arxiv.org. This demonstrates the narrow growth window for obtaining a pure Ga2Se3 phase.

Substrates such as GaN and sapphire are commonly used for the MBE growth of gallium chalcogenides. The choice of substrate and its preparation are crucial for achieving epitaxial growth and controlling the in-plane orientation of the crystal domains arxiv.org.

Deposition ParameterEffect on Ga2Se3 Growth
Ga:Se Flux Ratio A high selenium flux promotes the formation of the Ga2Se3 phase.
Substrate Temperature Higher temperatures can favor the GaSe phase over Ga2Se3.
Substrate Material Substrates like GaN and sapphire provide a template for epitaxial growth.

Nanostructure Synthesis Routes for Ga₂Se₃

Beyond thin-film epitaxy, various routes have been developed to synthesize Ga₂Se₃ in the form of nanostructures, which offer quantum confinement effects and high surface-area-to-volume ratios beneficial for a range of applications.

Colloidal synthesis is a versatile, solution-based method for producing high-quality, size-tunable semiconductor nanocrystals. purdue.edu A typical colloidal synthesis involves three main components: precursors, organic surfactants, and non-coordinating solvents. unt.edu The process begins when the reaction mixture is heated to a high temperature, causing the precursors to decompose and form active molecular species, or monomers. unt.edu The formation of nanocrystals then proceeds in two stages: a rapid nucleation event where initial seeds are formed, followed by a slower growth phase where monomers add to the existing nuclei. unt.edu

A key advantage of the colloidal route is the ability to precisely control the size and shape of the resulting nanocrystals. unt.edu This control is achieved by manipulating various reaction parameters. The size of the nanocrystals can be tuned by adjusting the reaction temperature, the concentration of monomers, and the duration of the growth phase. nih.gov For instance, injecting additional precursor material after initial nucleation can lead to the growth of larger nanocrystals in a process known as seeded growth. nih.gov

The morphology, or shape, of the nanocrystals is largely dictated by the organic surfactant molecules present in the reaction. These surfactants dynamically bind to the nanocrystal surface, and by selectively adsorbing to different crystallographic facets, they can influence the relative growth rates of these facets, leading to anisotropic shapes such as rods or plates. unt.edu

The choice of precursors is fundamental to the synthesis of Ga₂Se₃ nanocrystals. Precursors must be designed to decompose at appropriate temperatures to initiate nucleation and growth. scribd.com For Ga₂Se₃, this would involve a gallium source and a selenium source that are soluble in the chosen solvent. Examples from related semiconductor synthesis include metal-alkyls, metal-thiolates, and diselenocarbamato complexes as potential precursor classes. scribd.com

Stoichiometric tuning is critical for a defect-semiconductor like Ga₂Se₃. The final composition of the nanocrystals is strongly influenced by the initial ratio of the gallium and selenium precursors in the reaction solution. nih.gov By carefully controlling the molar quantities of the precursors, it is possible to tune the stoichiometry of the resulting Ga₂Se₃ nanocrystals, which in turn affects their electronic and optical properties. nih.gov

Table 2: Key Factors in Colloidal Synthesis of Nanocrystals
FactorRole in SynthesisTunable Property
Gallium and Selenium PrecursorsProvide the constituent atoms for the nanocrystalsStoichiometry, Crystal Phase
Organic Surfactants (Ligands)Stabilize nanocrystals, control growth ratesMorphology (Shape), Colloidal Stability
SolventProvides the medium for the reactionReaction Kinetics
Temperature & TimeControl precursor decomposition, nucleation, and growthSize, Size Distribution

As introduced in the context of Van der Waals epitaxy, it is possible to create nanostructures where Ga₂Se₃ exists as inclusions within a matrix of its allotrope, GaSe. rsc.org This is achieved during MBE growth by maintaining a high Se/Ga flux ratio. rsc.org Under these selenium-rich conditions, the system favors the incorporation of Ga₂Se₃ domains within the GaSe layers. rsc.orgresearchgate.net

These Ga₂Se₃ inclusions are not randomly distributed but are ordered crystalline domains. rsc.org Their size determines the degree of quantum confinement, which directly influences the energy of the emitted photons. researchgate.net The linear polarization of the light emitted from these nanostructures is attributed to the ordering of gallium vacancies along specific crystalline directions within the Ga₂Se₃ inclusions. rsc.orgresearchgate.net This method represents a unique approach to creating zero-dimensional quantum dot-like structures within a two-dimensional layered material through epitaxial growth. rsc.org

Structural Characterization and Crystallographic Analysis of Ga2se3

Polymorphism and Phase Transitions in Ga2Se3

Gallium selenide (B1212193) can exist in several crystalline phases, with the most common being the α, β, and γ structures, whose formation is often dependent on the growth temperature. nih.govacs.org The cubic α-phase is generally considered the most stable, particularly at higher growth temperatures. nih.govacs.org The various phases of Ga2Se3 are fundamentally related, with the cubic α-phase often considered the basic building block for the other structures. nih.govacs.org

The α-phase of Ga2Se3 crystallizes in a defect zincblende (sphalerite) structure with cubic symmetry. nih.govd-nb.info This structure is characterized by a face-centered cubic lattice where the selenium atoms form a close-packed arrangement, and the gallium atoms occupy two-thirds of the tetrahedral interstitial sites. msu.edu.ua The remaining one-third of the tetrahedral cation sites are vacant. nih.govacs.org The presence of these vacancies is a defining feature of the α-Ga2Se3 structure. mdpi.comresearchgate.net The lattice parameter of the cubic unit cell has been reported to be approximately 5.45 Å. nih.govacs.org

Table 1: Crystallographic Data for α-Ga2Se3

Property Value
Crystal System Cubic
Crystal Structure Defect Zincblende (Sphalerite)
Space Group F-43m
Lattice Constant (a) ~5.45 Å

The cation vacancies in α-Ga2Se3 are not always randomly distributed. nih.govacs.org Under certain conditions, these vacancies can arrange themselves in an ordered pattern within the crystal lattice, leading to the formation of a superstructure. researchgate.net This ordering of gallium vacancies is a slow process that can be influenced by thermal treatment, such as prolonged annealing. msu.edu.ua The periodic arrangement of these vacancies plays a crucial role in determining the electronic and optical properties of the material. nih.govacs.org The ordering of these vacancies can occur on specific crystallographic planes, such as the {111} planes. researchgate.net

The β-phase of Ga2Se3 possesses a monoclinic crystal structure. nih.govresearchgate.net This phase is typically formed under lower temperature conditions compared to the α-phase. researchgate.net The transformation from the cubic α-phase to the monoclinic β-phase is a slow process that involves the ordering of the gallium vacancies. msu.edu.ua The unit cell of β-Ga2Se3 is related to that of the α-phase; for instance, the unit-cell volume of β-Ga2Se3 can be approximately three times larger than that of α-Ga2Se3. nih.govacs.org The crystal axes of the two phases are also interrelated. nih.govacs.org Thin films of β-Ga2Se3 with a preferred monoclinic crystal structure have been formed at temperatures around 773 K. researchgate.net

The γ-phase of Ga2Se3 is a high-temperature phase that also exhibits cubic symmetry, similar to the α-phase. msu.edu.uaresearchgate.net However, it is distinguished from the α-phase by a different lattice parameter, reported to be 5.463 Å, and the absence of vacancy ordering. msu.edu.ua The γ-phase is characterized by a disordered distribution of gallium atoms and vacancies within the tetrahedral sites of the selenium sublattice. msu.edu.ua

In addition to the more common α, β, and γ phases, the existence of other metastable or predicted polymorphs of Ga2Se3 has been suggested, including orthorhombic and trigonal structures. nih.gov Theoretical calculations and experimental observations under specific conditions continue to explore the potential for other stable or metastable arrangements of atoms and vacancies in the Ga2Se3 system.

Applying external pressure can induce structural phase transitions in Ga2Se3. At ambient conditions, Ga2Se3 exists in the defect zinc-blende structure. mdpi.com Under non-hydrostatic conditions, a structural transition to a NaCl-type structure has been observed at approximately 10.6 GPa. mdpi.com When using a hydrostatic pressure medium, this transition from the zinc-blende to the NaCl-type structure occurs at a higher pressure of around 14.0 GPa. mdpi.com This phase transformation is reversible upon decompression. mdpi.com Further increases in pressure can lead to a semiconductor-to-metal transition at approximately 18.8 GPa under non-hydrostatic conditions. mdpi.com

Table 2: Pressure-Induced Phase Transitions in Ga2Se3

Initial Phase (Structure) Pressure Condition Transition Pressure Final Phase (Structure)
Zinc-blende Non-hydrostatic 10.6 GPa NaCl-type
Zinc-blende Hydrostatic 14.0 GPa NaCl-type
Semiconductor Non-hydrostatic 18.8 GPa Metal

Temperature-Dependent Phase Control

Gallium selenide (Ga2Se3) is known to exist in several crystalline phases, and the growth temperature is a critical factor in determining which polymorph is formed. The primary crystalline structures are the α, β, and γ phases. The sphalerite α-Ga2Se3, which has a defect zincblende structure with a cubic unit cell, is generally considered the most stable phase and is typically formed at higher growth temperatures. nih.govacs.org In contrast, the β (monoclinic) and γ (orthorhombic) phases can be synthesized at different temperature ranges. nih.govacs.org

The relationship between these phases is such that the cubic α-Ga2Se3 can be considered a fundamental building block for the β and γ structures. nih.govacs.org This implies that the different phases are structurally related and can be described with reference to the axes of the cubic α-phase. nih.govacs.org For instance, the axes are related as follows: nih.govβ = [11̅2̅]α, aps.orgβ = nih.govα, and researchgate.netβ = [11̅2]α. nih.govacs.org

Studies on the analogous compound, gallium sulfide (B99878) (Ga2S3), have demonstrated a clear phase transition sequence with varying growth temperatures. Specifically, a transition from monoclinic to hexagonal, then to wurtzite, and finally to a zinc blende (cubic) structure was observed as the temperature was lowered from 850 °C to 600 °C. researchgate.net This suggests that precise temperature control during synthesis is a viable method for selective phase formation in Ga2Se3 as well.

Furthermore, thermal annealing can induce phase transitions. For example, in mechanically milled Ga2Se3, an amorphous-to-crystalline phase transition, along with structural relaxation, has been observed in the temperature range of 430 to 720 K. mdpi.com High-temperature X-ray diffraction has been employed to study the lattice parameters of related compounds up to their melting temperatures, confirming that temperature can induce significant structural changes. researchgate.net

It is important to note that while some studies on the Ga-Se system have assumed Ga2Se3 to be a single-phase line compound without polymorphism, others have confirmed the stability of both α-Ga2Se3 and β-Ga2Se3 phases and reported on their transformation temperatures. researchgate.net The optical properties of Ga2Se3 are also temperature-dependent, with the direct band gap energy following the Varshni equation over a temperature range of 20–300 K. mdpi.com

Advanced Structural Characterization Techniques

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a fundamental and widely used technique for the structural characterization of gallium selenide (Ga2Se3). It provides crucial information for identifying the crystalline phases present in a sample and for precisely determining the lattice parameters of the unit cell.

The as-grown Ga2Se3 crystals, when synthesized by methods such as chemical vapor transport, typically crystallize in the α-phase, which possesses a defect zincblende structure. acs.org XRD analysis confirms this cubic structure and allows for the determination of its lattice constant, which has been reported to be 5.45 Å. nih.govacs.org High-temperature XRD has also been utilized to study the thermal expansion and stability of the lattice parameters of (GaxIn1-x)2Se3 compounds from room temperature up to the melting point. researchgate.net

Pressure-dependent studies using synchrotron X-ray diffraction have revealed pressure-induced phase transitions in Ga2Se3. Under non-hydrostatic conditions, a transformation from the initial zinc-blende structure to a NaCl-type structure occurs at a pressure of 10.6 GPa. This transition pressure is shifted to a higher value of 13.2 GPa under hydrostatic conditions, indicating the influence of the pressure environment on the structural stability.

Both powder XRD and single-crystal XRD are employed to analyze Ga2Se3. Powder XRD is a common method for identifying the crystalline phases in a bulk sample. For instance, powder XRD measurements using a Cu Kα X-ray source have been used to confirm the zincblende phase of as-grown Ga2Se3 crystals. nih.gov

Single-crystal XRD, on the other hand, provides more detailed structural information, including the precise atomic arrangement within the crystal lattice. While the provided search results emphasize powder XRD for phase identification, single-crystal analysis is crucial for a complete structural solution, especially for resolving the complexities of the defect-rich structure of Ga2Se3.

For studies involving extreme conditions, such as high pressure, synchrotron X-ray diffraction is the technique of choice due to its high brilliance and resolution. High-pressure synchrotron XRD has been instrumental in investigating the phase stability and structural transitions of Ga2Se3. These studies have not only identified the transition from a zinc-blende to a NaCl-type structure but have also explored the reversibility of this transformation upon decompression, noting a significant pressure hysteresis effect.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology of Ga₂Se₃ thin films and nanocrystals. The morphological characteristics of Ga₂Se₃ are highly dependent on the deposition techniques and growth parameters employed.

SEM analysis of Ga₂Se₃ films prepared by methods such as chemical close-spaced vapor transport has revealed varying grain structures. Depending on the deposition temperature and pressure, the films can exhibit continuous layers with distinct grain shapes, such as triangular-like or parallelepiped-like grains. researchgate.net The size of these grains can also be controlled by the growth conditions. For instance, at a deposition temperature of 450°C and a pressure of 800 mbar, grain sizes of up to 500 nm have been observed. researchgate.net

In other studies, SEM has been used to characterize the morphology of Ga₂Se₃ films produced by the thermal oxidation of GaSe. researchgate.net Furthermore, when grown on different substrates, the resulting morphology can vary significantly, which is readily visualized by SEM. This technique provides essential information on the surface topography, grain size, and homogeneity of Ga₂Se₃ films, which are crucial parameters for their application in various devices.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional information about the surface topography of Ga₂Se₃ at the nanoscale. This technique is particularly useful for characterizing the fine structural details and surface roughness of Ga₂Se₃ thin films and nanostructures.

AFM studies on Ga₂Se₃ grown by metal-organic chemical vapor deposition (MOCVD) have shown that the substrate plays a significant role in the resulting morphology. For example, Ga₂Se₃ grown on a GaP/Si substrate can form clusters up to 1 µm in size with rod-like features. researchgate.net In contrast, under identical growth conditions, Ga₂Se₃ deposited on an Al₂O₃ substrate results in smaller clusters. researchgate.net

AFM has also been employed to study the structural changes in Ga₂Se₃ under high pressure. Three-dimensional AFM images have demonstrated that the pressure-induced phase transition from a zinc-blende to a NaCl-type structure is reversible. researchgate.net The images can also reveal changes in sample height, indicating a reduction in average particle size after being subjected to high pressure. researchgate.net The detailed surface information provided by AFM is complementary to other characterization techniques and is vital for understanding the growth mechanisms and physical properties of Ga₂Se₃.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a standard analytical technique used for determining the elemental composition of materials. wikipedia.org When coupled with a scanning electron microscope, it provides a powerful tool for the chemical characterization of Ga₂Se₃. thermofisher.com The fundamental principle of EDS lies in the unique set of characteristic X-rays emitted by each element when excited by an electron beam. jeolusa.com

EDS analysis is routinely used to confirm the stoichiometry of synthesized Ga₂Se₃ films and crystals. researchgate.net The technique allows for a quantitative analysis of the atomic percentages of gallium and selenium, ensuring that the material has the correct Ga:Se ratio of 2:3. This is crucial as the physical properties of gallium selenide compounds are highly dependent on their stoichiometry.

The method is capable of providing both qualitative identification of the elements present and quantitative information on their relative abundances. nhm.at EDS can be performed in different modes, including point analysis for specific locations, line scans to show elemental distribution along a line, and elemental mapping to visualize the spatial distribution of elements over a selected area. thermofisher.com For Ga₂Se₃, EDS is essential for verifying the purity and compositional homogeneity of the samples.

Table of Research Findings for Ga₂Se₃ Characterization

TechniqueKey FindingsObserved FeaturesInfluencing Factors
HRTEMDirect observation of ordered gallium vacancies.Vacancy ordering on {100} and {111} planes, superstructure domains. aip.orgaip.orgresearchgate.netSubstrate type, growth conditions. aip.org
SEMCharacterization of surface morphology and grain structure.Triangular-like and parallelepiped-like grains, continuous layers. researchgate.netDeposition temperature and pressure. researchgate.net
AFMHigh-resolution 3D surface topography.Clusters up to 1 µm, rod-like features, discernible layered morphology. researchgate.netresearchgate.netSubstrate material, applied pressure. researchgate.netresearchgate.net
EDS/EDXDetermination of elemental composition and stoichiometry.Quantitative Ga and Se atomic percentages confirming a 2:3 ratio. researchgate.netN/A

Electronic Structure and Properties of Ga2se3

Band Structure Engineering and Characteristics

The electronic band structure of gallium selenide (B1212193) (Ga2Se3) is a subject of significant interest due to its unique properties arising from a high concentration of intrinsic cation vacancies. These vacancies can order in different ways, leading to various crystalline phases with distinct electronic characteristics.

Direct and Indirect Band Gaps in Various Ga2Se3 Phases

Gallium selenide can exist in several crystalline phases, including cubic (α-Ga2Se3), monoclinic (β-Ga2Se3), and orthorhombic (γ-Ga2Se3) structures. The nature of the band gap, whether direct or indirect, is highly dependent on the specific phase and the ordering of gallium vacancies.

The α-phase, which has a defect zincblende structure, is generally considered to have a direct band gap. Experimental studies using micro-photoluminescence (μPL), micro-thermoreflectance (μTR), and micro-transmittance have confirmed a direct band-edge emission at approximately 1.85 eV at room temperature for α-Ga2Se3. First-principles calculations also support a direct band gap for certain vacancy-ordered configurations. For instance, a zigzag-line vacancy-ordered Ga2Se3 is predicted to have a direct band gap of about 2.56 eV.

Conversely, some phases and vacancy arrangements can lead to an indirect band gap. Theoretical calculations suggest that a straight-line vacancy-ordered Ga2Se3 possesses an indirect band gap of around 1.99 eV. Experimental reports have also indicated indirect transitions, with values around 1.92 eV to 1.95 eV. The experimental band gap values for Ga2Se3 have been reported to be in the range of 2.0 to 2.6 eV at room temperature.

The discrepancy in reported band gap values and their direct or indirect nature can be attributed to the different synthesis methods and the resulting vacancy ordering. For instance, bulk samples, which may have a higher prevalence of straight-line vacancies, often exhibit a band gap of around 2.0 eV, which is sometimes reported as indirect.

Table 1: Reported Band Gap Values for Different Ga2Se3 Phases and Ordering

Phase/Vacancy OrderingBand Gap TypeBand Gap (eV)MethodReference
α-Ga2Se3 (defect zincblende)Direct~1.85 (at 300 K)Experimental (μPL, μTR)
Zigzag-line vacancy-orderedDirect~2.56 (at 0 K)Theoretical (scGW)
Straight-line vacancy-orderedIndirect~1.99 (at 0 K)Theoretical (scGW)
Orthorhombic Ga2Se3---1.75 - 2.0Theoretical
Monoclinic Ga2Se3---2.07 - 2.56Theoretical
Undoped single crystalDirect1.92 (at room temp)Experimental
Undoped single crystalDirect2.070 (at 298 K)Experimental

Influence of Vacancy Ordering on Band Gap

The arrangement of stoichiometric cation vacancies in the Ga2Se3 lattice plays a crucial role in determining its band gap energy. First-principles calculations have demonstrated that the ordering of these vacancies can cause a significant variation in the band gap, by as much as 0.55 eV.

Specifically, theoretical studies have identified two primary short-range order configurations for vacancies: a zigzag-line arrangement and a straight-line arrangement. The zigzag-line vacancy-ordered structure, which corresponds to a monoclinic phase (mono-Ga2Se3), is associated with a larger band gap. In contrast, the straight-line vacancy-ordered structure, corresponding to an orthorhombic phase (ortho-Ga2Se3), results in a smaller band gap.

According to self-consistent GW (scGW) calculations, the zigzag-line ordered Ga2Se3 has a direct band gap of approximately 2.56 eV, while the straight-line ordered Ga2Se3 has an indirect band gap of about 1.99 eV at 0 K. This calculated difference of 0.55 eV is consistent across various computational methods, including normal density functional theory (DFT) and hybrid DFT. The variation in the band gap due to vacancy ordering is a key factor in explaining the range of experimentally observed band gap values.

The presence of these ordered vacancies introduces one-dimensional electronic states at the valence-band maximum (VBM), a feature that has been predicted by density-functional theory and observed in angle-resolved photoemission spectroscopy studies. The local environment of the vacancies, rather than their long-range ordering, is considered the primary factor influencing the structural and electronic properties of Ga2Se3.

Temperature Dependence of Band Gap Energy (Varshni Equation)

The band gap energy of Ga2Se3 exhibits a dependence on temperature that can be described by the Varshni equation. This empirical formula models the decrease in band gap energy as the temperature increases, which is a common behavior in semiconductors due to electron-phonon interactions and thermal expansion of the lattice.

The Varshni equation is expressed as: Eg(T) = Eg(0) - αT2 / (β + T)

Where:

Eg(T) is the band gap energy at temperature T.

Eg(0) is the band gap energy at 0 K.

α is the Varshni constant related to the strength of the electron-phonon interaction.

β is a constant closely related to the Debye temperature of the material.

Experimental studies on the direct band edge of Ga2Se3 have determined the parameters for the Varshni equation. One study reported values of Eg(0) = 2.005 ± 0.002 eV, α = (7.1 ± 0.7) × 10-4 eV/K, and β = 120 ± 40 K. Another study on undoped Ga2Se3 single crystals found Eg(0) = 2.177 eV, α = 7.8 × 10-4 eV/K, and β = 378 K. For Co-doped Ga2Se3, these parameters were found to be Eg(0) = 2.069 eV, α = 1.2 × 10-3 eV/K, and β = 349 K. The temperature-dependent micro-thermoreflectance (μTR) spectra of Ga2Se3 confirm this general semiconductor behavior, with the band-edge transition energies following the Varshni-type variation.

Table 2: Varshni Equation Parameters for Ga2Se3

SampleEg(0) (eV)α (eV/K)β (K)Reference
Ga2Se3 (direct band edge)2.005 ± 0.002(7.1 ± 0.7) × 10-4120 ± 40
Undoped Ga2Se32.1777.8 × 10-4378
Co-doped Ga2Se32.0691.2 × 10-3349

Carrier Dynamics and Transport Phenomena

The transport of charge carriers in Ga2Se3 is influenced by its defect-rich nature, which gives rise to unique electrical and photoelectrical properties.

Hall Effect Measurements and Carrier Mobility Analysis

Hall effect measurements have been employed to determine the carrier type, concentration, and mobility in Ga2Se3. As-grown Ga2Se3 is typically found to be a p-type semiconductor.

At room temperature (300 K), Hall measurements on as-grown p-type Ga2Se3 have revealed a dark resistivity of approximately 145 Ω·cm and a Hall mobility of about 11 cm2/V·s. Another study on undoped Ga2Se3 reported a carrier mobility of around 10-2 cm²/V·s. The ordering of vacancies has been shown to affect carrier mobility; for instance, in Ga2(Se0.33Te0.67)3, vacancy ordering leads to an increase in charge carrier mobility.

Table 3: Hall Effect Measurement Data for Ga2Se3

SampleCarrier TypeResistivity (Ω·cm)Hall Mobility (cm²/V·s)Temperature (K)Reference
As-grown Ga2Se3p-type~145~11300
Undoped Ga2Se3------~10⁻²---

Photoconductivity Mechanisms

The photoconductivity of Ga2Se3 is characterized by its response to light illumination, which involves the generation of electron-hole pairs and their subsequent transport and recombination. The mechanisms governing photoconductivity in Ga2Se3 are complex and are influenced by the presence of defect states and traps within the band gap.

Studies on Ga2Se3 single crystals have revealed that the photoconductivity spectrum, its temperature dependence, and current-light characteristics can be explained by a multicenter recombination model. This model incorporates:

An s-channel of active (fast) recombination.

r-centers of photosensitivity (slow recombination centers).

Traps for nonequilibrium majority carriers.

The presence of slow recombination "r-centers" is supported by the observation of temperature quenching of photoconductivity. At low temperatures, the current-light characteristics are linear, while they become superlinear in the region of strong photocurrent quenching.

The photoconductivity response of Ga2Se3 is notable. A peak photocurrent responsivity of approximately 2.25 μA/μW has been measured at 1.92 eV in a Ga2Se3 photoconductor. Another study reported a maximum photoresponsivity of about 2.25 A/W at 642 nm. The defect nature of Ga2Se3 can extend the carrier lifetime, leading to a higher normalized gain compared to other materials like GaSe and WSe2. The photoconductivity mechanisms in Ga2Se3 are also influenced by trap distributions, with some studies suggesting space-charge-limited conduction due to an exponentially decreasing distribution of traps at high forward bias in heterojunction devices.

Surface Photovoltaic (SPV) Response

The surface photovoltaic (SPV) response of Ga₂Se₃ reveals its potential for optoelectronic applications, particularly in photodetectors and solar cells. Studies on Copper/Ga₂Se₃ (Cu/Ga₂Se₃) Schottky-type structures have provided significant insights into its photovoltaic properties. As a p-type semiconductor, Ga₂Se₃ exhibits downward band bending near the Cu/Ga₂Se₃ junction. researchgate.netnih.gov

The SPV response spectrum of a Cu/Ga₂Se₃ structure, measured in the energy range of 1.5 to 5 eV, shows a distinct peak. The response begins to increase at photon energies greater than its direct band gap of approximately 1.85 eV. researchgate.netnih.gov A peak SPV responsivity of about 6.2 mV/μW has been recorded at an energy of 2.25 eV. researchgate.netnih.govrsc.org Beyond this peak, the responsivity gradually decreases as the incident photon energy increases. This decrease is attributed to the surface-recombination effect, which reduces the number of net excess carriers. researchgate.netnih.gov Despite this, Ga₂Se₃ maintains good responsivity in the visible spectrum, from 1.9 to 3.1 eV. researchgate.netnih.gov

The direct band edge of Ga₂Se₃ is a critical factor for its application in photovoltaic devices. researchgate.netnih.govrsc.org The material also demonstrates significant photoconductivity, with a measured photoresponsivity of approximately 2.25 A/W at 642 nm. researchgate.netnih.gov

PropertyValueConditions
Semiconductor Typep-typeAs-grown crystal
Dark Resistivity~145 Ω·cm300 K
Hall Mobility~11 cm²/V·s300 K
Peak SPV Responsivity~6.2 mV/μWat 2.25 eV
Peak Photocurrent Responsivity~2.25 A/W (~2.25 µA/µW)at 642 nm (1.93 eV), f = 30 Hz, V = 30 V
Direct Band Gap (Eg)~1.85 eV300 K
Normalized Gain (Γₙ)8.34 × 10⁻³ cm⁻²·V⁻¹-
Detectivity (D*)2.5 × 10¹⁰ Jones-

Excitonic Behavior in Ga₂Se₃

The excitonic properties of Ga₂Se₃ are central to its optical emission characteristics. Both free and bound excitons have been observed, and their behavior is strongly influenced by temperature and the material's structural properties, including vacancy ordering and quantum confinement effects in nanostructures.

The presence of a direct band edge in α-Ga₂Se₃ gives rise to free exciton (B1674681) (FX) emissions. nih.govacs.org At room temperature (around 300 K), a clear photoluminescence (PL) peak is observed at approximately 1.85 eV, which is attributed to a combination of band-edge free excitons, bound excitons, and defect emissions. nih.govresearchgate.net As the temperature increases, the FX emission becomes the dominant feature in the PL spectrum. nih.govresearchgate.net For instance, at 320 K, the emission peak is located at about 1.835 eV. nih.govresearchgate.net

Temperature-dependent micro-photoluminescence (μPL) and micro-thermoreflectance (μTR) studies confirm the direct band-edge nature of Ga₂Se₃. nih.govacs.orgresearchgate.net The temperature dependence of the direct band gap energy (Egd) follows the Varshni-type formula:

Eg(T) = Eg(0) – α·T² / (β + T)

From experimental data, the fitting parameters have been determined as:

Eg(0) = 2.005 ± 0.002 eV

α = (7.1 ± 0.7) × 10⁻⁴ eV/K

β = 120 ± 40 K acs.org

At low temperatures, such as 160 K, the FX peak is detected at a higher energy of around 1.945 eV. nih.govresearchgate.net

In addition to free excitons, bound exciton (BX) emissions are prominently observed in Ga₂Se₃, particularly at lower temperatures. nih.govacs.org These excitons are bound to impurities or defect states within the crystal lattice. In α-Ga₂Se₃, the BX feature is inferred to be an acceptor-bound exciton. nih.govacs.orgresearchgate.net

At a low temperature of 160 K, a BX peak is clearly detected at approximately 1.822 eV, alongside the FX peak. nih.govresearchgate.net As the temperature rises, the intensity of the BX emission decreases more rapidly than that of the FX emission. nih.govresearchgate.net This is due to the thermal ionization, or "debound effect," where the increasing thermal energy (k·T) becomes sufficient to release the exciton from the impurity or defect state. nih.govresearchgate.net

The thermal-ionization temperature for the BX emission in Ga₂Se₃ is approximately 300 K, which corresponds to a thermal energy of about 26 meV. nih.govacs.orgresearchgate.net Above this temperature, the BX peak is quenched and merges with the FX emission, which then dominates the photoluminescence spectrum. acs.org

Exciton TypeEmission Energy (at 160 K)Key Characteristics
Free Exciton (FX)~1.945 eVDominates at higher temperatures (e.g., 300-320 K). nih.govresearchgate.net
Bound Exciton (BX)~1.822 eVQuenched above ~300 K due to thermal ionization. nih.govacs.org

When Ga₂Se₃ is structured at the nanoscale, quantum confinement effects significantly influence its excitonic behavior. This is particularly evident in Ga₂Se₃/GaSe allotropic nanostructures, where inclusions of Ga₂Se₃ of varying sizes are embedded within a GaSe matrix. rsc.orgresearchgate.netnih.gov

These Ga₂Se₃ inclusions act similarly to quantum dots. rsc.orgresearchgate.netnih.gov The energy positions of the exciton emission lines become dependent on the size of these inclusions. rsc.orgresearchgate.netnih.gov This quantum confinement leads to the emission of narrow exciton lines, a key characteristic for applications in quantum technologies. rsc.orgnih.gov Such nanostructures have demonstrated the ability to act as single-photon emitters, with a second-order correlation function g⁽²⁾(0) of approximately 0.10 at 10 K, indicating a high degree of single-photon purity. rsc.orgresearchgate.net The formation of these nanostructures can be achieved through methods like van der Waals epitaxy, especially with a high VI/III flux ratio. rsc.orgresearchgate.net

A remarkable property of the narrow exciton lines emitted from Ga₂Se₃/GaSe nanostructures is their strong linear polarization. rsc.orgresearchgate.netresearchgate.net This polarization is a direct consequence of the intrinsic crystal structure of Ga₂Se₃, specifically the ordering of gallium (Ga) vacancies. rsc.orgresearchgate.netresearchgate.net

The Ga₂Se₃ compound has a defect zinc-blende structure where one-third of the cation sites are vacant. acs.orgrsc.org These vacancies can arrange themselves in an ordered fashion along specific crystalline directions. rsc.orgresearchgate.net This ordered superstructure breaks the crystal's symmetry, leading to optical anisotropy. researchgate.net

In vacancy-ordered Ga₂Se₃ grown on specific substrates, the emission intensity of certain polarization components is found to be much stronger than others. researchgate.net For instance, in films grown with a high VI/III ratio, a vacancy-ordered superstructure can form predominantly in the researchgate.net direction. researchgate.net This structural ordering is directly responsible for the linear polarization of the exciton emission from the Ga₂Se₃ inclusions. rsc.orgresearchgate.netresearchgate.net

Theoretical Investigations of Electronic Structure

First-principles calculations, particularly those based on Density Functional Theory (DFT), have provided deep theoretical insights into the electronic structure of Ga₂Se₃. researchgate.netresearchgate.netnih.govaip.orgwashington.edu These studies have confirmed that the ordering of stoichiometric cation vacancies has a profound influence on the material's bandgap. researchgate.netnih.gov

Theoretical calculations have shown that different arrangements of these vacancies can lead to significant variations in the bandgap, by as much as 0.55 eV. researchgate.netnih.gov For instance, scGW (self-consistent GW approximation) calculations predict that at 0 K, a zigzag-line vacancy-ordered Ga₂Se₃ has a direct bandgap of approximately 2.56 eV, while a straight-line vacancy-ordered structure has a minimum indirect bandgap of about 1.99 eV. researchgate.netnih.gov This range is consistent with experimentally observed bandgaps of 2.0-2.6 eV at room temperature. nih.gov

Density Functional Theory (DFT) Calculations for Band Structure and Density of States

Density Functional Theory (DFT) serves as a fundamental computational tool to investigate the electronic band structure and density of states (DOS) of Ga₂Se₃. These calculations provide insights into the material's conductivity, optical properties, and the nature of its chemical bonds.

First-principles calculations have revealed that the ordering of the naturally occurring gallium vacancies in the Ga₂Se₃ crystal structure significantly influences its electronic properties, particularly the band gap. researchgate.netnih.gov Different arrangements of these vacancies, such as straight-line or zigzag-line ordering, can lead to variations in the band gap of up to 0.55 eV. researchgate.netnih.gov

The integrated density of electronic states determined through experimental techniques like angle-resolved photoemission spectroscopy shows good agreement with the results predicted by DFT calculations. researchgate.netwashington.edu These studies confirm the presence of a one-dimensional electronic state at the valence-band maximum, a direct consequence of the ordered vacancy chains. washington.edu

Meta-Generalized Gradient Approximation (meta-GGA) and SCAN Functionals

To enhance the accuracy of DFT calculations, more sophisticated exchange-correlation functionals are employed. The meta-generalized gradient approximation (meta-GGA), and specifically the Strongly Constrained and Appropriately Normed (SCAN) functional, have proven to be effective in describing the electronic structure of diversely bonded materials like Ga₂Se₃. mdpi.comarxiv.org

The SCAN functional is a non-empirical meta-GGA that satisfies all 17 known exact constraints that a meta-GGA can fulfill. arxiv.org This allows for a more accurate prediction of ground-state properties and band gaps compared to simpler approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). mdpi.comescholarship.orgmdpi.com The SCAN functional is capable of recognizing and appropriately treating different types of chemical bonds, including covalent, metallic, and weak van der Waals interactions, which are relevant in Ga₂Se₃. arxiv.org First-principles calculations using the SCAN functional have been employed to investigate the geometry and electronic band structures of Ga₂Se₃ and related heterostructures. mdpi.com

GW Calculations for Accurate Band Gaps

While DFT is powerful, it is known to underestimate the band gap of semiconductors. To obtain more accurate band gap values, many-body perturbation theory, specifically the GW approximation, is often utilized.

Self-consistent GW (scGW) calculations have been performed for Ga₂Se₃, yielding more precise band gap values. researchgate.netresearchgate.netsci-hub.box These calculations have shown that the band gap is sensitive to the level of self-consistency used in the GW method, with higher levels of self-consistency (from G₀W₀ to scGW) resulting in larger band gaps. researchgate.netsci-hub.box For instance, scGW calculations predict a direct band gap of approximately 2.56 eV for zigzag-line vacancy-ordered Ga₂Se₃ and an indirect band gap of about 1.99 eV for the straight-line vacancy-ordered structure at 0 K. researchgate.netnih.gov The difference in the band gap due to vacancy ordering is consistently around 0.55 eV across normal DFT, hybrid DFT, and GW calculations. researchgate.netnih.gov

The following table summarizes some of the calculated band gaps for different phases of Ga₂Se₃ using the scGW method at 0 K:

PhaseVacancy OrderingBand Gap (eV)Band Gap Type
mono-Ga₂Se₃Zigzag-line2.53-
ortho-Ga₂Se₃Straight-line2.20-
mono-Ga₂Se₃Zigzag-line~2.56Direct
ortho-Ga₂Se₃Straight-line~1.99Indirect

Table 1: Calculated scGW band gaps of different Ga₂Se₃ phases at 0 K. researchgate.netnih.govresearchgate.netsci-hub.box

Scissor Operator Correction for Band Gap Underestimation

A simpler, albeit more empirical, approach to correct the underestimation of the band gap in DFT calculations is the use of a "scissor operator." researchgate.netresearchgate.net This method involves rigidly shifting the calculated conduction bands upwards to match the experimentally determined band gap. researchgate.net This correction allows for the calculation of other electronic and optical properties that depend on the band gap energy with improved accuracy. researchgate.netrsc.organu.edu.au While this method is computationally less expensive than GW calculations, its accuracy is dependent on the availability of reliable experimental data for the band gap.

First-Principles Studies of Structural Stability and Energetics

Calculations have demonstrated that zigzag-line and straight-line orderings of gallium vacancies are energetically very close, indicating the possibility of polymorphism in Ga₂Se₃. researchgate.net The structural stability of Ga₂Se₃ has been investigated in various forms, including two-dimensional (2D) layered structures and one-dimensional (1D) nanothreads. mdpi.comwestlake.edu.cn For 2D α-Ga₂Se₃, first-principles calculations have confirmed its excellent structural stability. mdpi.com Similarly, the stability of 1D Ga₂Se₃ nanothreads has been validated through phonon spectrum calculations and ab initio molecular dynamics simulations. westlake.edu.cn

Furthermore, the relative stability of different vacancy-ordered structures can be influenced by external conditions such as hydrostatic pressure. nih.gov Energetics calculations based on first-principles methods have also been used to determine the formation energies of native point defects in Ga₂Se₃, providing insight into their relative abundance and impact on the material's properties. researchgate.net

Molecular Dynamics (MD) Simulations for Defect Behavior

While not as extensively reported for Ga₂Se₃ as for other semiconductors, molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of defects. MD simulations can provide insights into defect migration, interaction, and their influence on the material's properties at the atomic level over time.

For instance, ab initio molecular dynamics (AIMD) simulations have been used to confirm the structural stability of one-dimensional Ga₂Se₃ nanothreads at finite temperatures. westlake.edu.cn These simulations track the atomic movements over time, ensuring that the structure does not spontaneously disintegrate.

In the broader context of III-V semiconductors like Gallium Arsenide (GaAs), MD simulations have been employed to study nanoindentation, revealing the formation of point defects and the influence of temperature on deformation behavior. mdpi.com Such simulations could be analogously applied to Ga₂Se₃ to understand the behavior of its intrinsic vacancies and other point defects under various conditions, such as mechanical stress or irradiation.

First-principles calculations have been used to investigate the energetics and kinetics of native point defects in Ga₂Se₃, predicting the migration barriers for interstitials. researchgate.net While these are static calculations, they provide the energy landscape that would be used in MD simulations to study the diffusion of these defects. For example, the Ga interstitial is predicted to be a very fast diffuser under n-type conditions with a low migration barrier. researchgate.net

Analysis of Electron Effective Masses

The effective mass of charge carriers (electrons and holes) is a critical parameter that influences the transport properties of a semiconductor, such as mobility. This parameter can be calculated from the curvature of the electronic band structure obtained from first-principles calculations.

Studies on Ga₂Se₃ and related alloys have included the calculation of electron effective masses. For example, in β-Ga₂(O₁₋ₓSeₓ)₃ alloys, the electron effective mass was found to decrease as the selenium content increased. aip.org On average, the electron effective mass was reported to change from 0.245 m₀ to 0.170 m₀ (where m₀ is the free electron mass) as the Se content increased to 16.67%. aip.org

In a study of Ga₂S₃, a related gallium chalcogenide, the effective masses for both electrons and holes were estimated from transport property measurements and theoretical analysis. kau.edu.sa While direct calculations for Ga₂Se₃ are less commonly reported in the provided context, the methodology is transferable. The effective mass is typically anisotropic, depending on the crystallographic direction. aip.org

The following table shows the calculated electron effective masses for β-Ga₂(O₁₋ₓSeₓ)₃ alloys, which provides an indication of the expected behavior in Ga₂Se₃.

DirectionSe Content (x=0)Se Content (x=0.1667)
Γ-X~0.25 m₀~0.17 m₀
Γ-Y~0.25 m₀~0.17 m₀
Γ-ZSlightly smaller than other directionsSlightly smaller than other directions
Geometric Mean 0.245 m₀ 0.170 m₀

Table 2: Electron effective masses of β-Ga₂(O₁₋ₓSeₓ)₃ alloys. aip.org

Spectroscopic Investigations of Ga2se3 Materials

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful non-destructive method for probing the electronic structure of semiconductors. By analyzing the light emitted from a material after excitation with photons, crucial information about its band gap, defect states, and recombination mechanisms can be obtained.

Micro-photoluminescence (μPL) has been instrumental in observing the room-temperature band-edge emission of Ga2Se3. nih.govacs.org In α-Ga2Se3 microcrystals, a distinct PL peak is observed at approximately 1.85 eV at room temperature. nih.govacs.org This emission is identified as a direct band-edge transition, a critical characteristic for applications in optoelectronic devices such as photodetectors and solar cells. nih.gov

The observed emission peak is a composite signal, resulting from the combination of band-edge free excitons (BEFX), bound excitons (BX), and various defect-related emissions within the α-Ga2Se3 crystal. nih.govacs.org The verification of this direct band edge is further supported by complementary measurements such as micro-thermoreflectance (μTR) and micro-transmittance, which show good agreement with the μPL results. nih.gov The line widths of this PL peak at 300 K can range from approximately 0.1 to 0.4 eV, which is broader than that of typical direct semiconductors like Gallium arsenide (GaAs), suggesting a contribution from the inherent defects in the Ga2Se3 crystal structure. nih.gov

Table 1: Room-Temperature (300 K) Photoluminescence Data for α-Ga2Se3

Parameter Value Description
Peak Emission Energy ~1.85 eV Corresponds to the direct band-edge transition.
Emission Components Free Exciton (B1674681) (FX), Bound Exciton (BX), Defect Emissions The observed peak is a convolution of these recombination processes.

The dynamics of excitons in Ga2Se3 can be effectively studied through temperature-dependent μPL measurements. These studies reveal the behavior of different excitonic species as a function of thermal energy. For α-Ga2Se3, as the temperature is increased, the intensity of the bound exciton (BX) emission peak gradually diminishes and eventually merges with the free exciton (FX) emission. nih.govacs.org This phenomenon is characteristic of direct-gap semiconductors, where increasing thermal energy (kT) provides enough energy to ionize the bound excitons, freeing them from the defects or impurities to which they were localized. nih.gov

The thermal ionization temperature for the BX emission in α-Ga2Se3 is approximately 300 K. nih.gov The analysis of the emission energy's dependence on temperature often follows the Varshni empirical equation, which describes the shrinking of the band gap as temperature increases. nih.gov This relationship is expressed as:

Eg(T) = Eg(0) - (αT2)/(T + β)

where Eg(T) is the band gap energy at temperature T, Eg(0) is the band gap energy at 0 K, and α and β are material-specific constants (Varshni coefficients). By fitting the experimental data of the peak emission energy versus temperature to this equation, fundamental parameters related to exciton-phonon interactions can be extracted. nih.govsemanticscholar.org Such analyses provide a deeper understanding of the excitonic behavior and the electron-phonon coupling within the Ga2Se3 material system. nih.gov

Raman Spectroscopy

Raman spectroscopy is a versatile technique used to investigate the vibrational properties of materials. It provides a fingerprint of the crystal structure and can be used to identify phases, assess crystalline quality, and measure strain.

Raman spectroscopy of Ga2Se3 reveals several distinct vibrational modes, which are characteristic of its crystal structure. For α-Ga2Se3, which typically crystallizes in a defect zincblende structure, several Raman peaks are consistently observed. acs.orgresearchgate.net These peaks correspond to the fundamental vibrational modes of the GaSe4 tetrahedral units within the crystal lattice. acs.org

The Raman spectrum of α-Ga2Se3 microcrystals shows prominent features at various wavenumbers. acs.orgresearchgate.net The full width at half maximum (FWHM) of these peaks is generally larger than those observed in materials with a perfect zincblende structure, such as GaAs, which is indicative of the "defect" nature of the Ga2Se3 zincblende structure. acs.org

Table 2: Experimentally Observed Raman Modes for α-Ga2Se3

Raman Peak (cm⁻¹) Vibrational Mode Assignment
~119 A'
~156 A₁
~190 A₁
~240 A'

Data compiled from multiple sources which report similar, though not identical, peak positions. acs.orgresearchgate.net

Raman spectroscopy is a crucial tool for phase identification in gallium selenide (B1212193) compounds, effectively distinguishing between different stoichiometries (e.g., GaSe vs. Ga2Se3) and different crystalline phases of Ga2Se3 itself (α, β, and γ). acs.orgresearchgate.net The cubic α-Ga2Se3 phase, with its defect zincblende structure, is often considered the most stable and fundamental phase. acs.org

The Raman peaks observed are directly related to the vibrations within the crystal lattice. The specific frequencies and symmetries of these phonon modes are determined by the crystal's point group symmetry. For instance, the modes labeled A₁, E, and F₂ correspond to specific irreducible representations of the crystal's symmetry group and describe different patterns of atomic vibrations. acs.org By comparing the experimentally measured Raman spectrum to reference spectra for known phases or to theoretically calculated phonon spectra, a definitive identification of the crystalline phase can be made. researchgate.netgia.edu For example, the set of Raman modes around 119, 156, 190, 240, and 289 cm⁻¹ serves as a characteristic fingerprint for the α-Ga2Se3 phase. acs.orgresearchgate.net

When Ga2Se3 is grown as a thin film on a substrate, strain can be introduced due to mismatches in lattice parameters and/or thermal expansion coefficients between the film and the substrate. sbfisica.org.brncsu.eduresearchgate.net Raman spectroscopy is a highly sensitive technique for quantifying this strain. sbfisica.org.br

The underlying principle is that mechanical strain—either compressive or tensile—alters the interatomic distances and bonding forces within the crystal lattice. This, in turn, causes a shift in the vibrational frequencies of the phonon modes. researchgate.net

Compressive strain typically leads to an increase in the Raman frequency (a blueshift).

Tensile strain generally results in a decrease in the Raman frequency (a redshift).

By precisely measuring the frequency shift (Δω) of a specific Raman peak relative to its position in a strain-free bulk crystal (ω₀), the magnitude of the strain can be calculated. The relationship between the Raman shift and biaxial stress (σ) for a given phonon mode can often be approximated as linear: Δω = Kσ, where K is the piezo-spectroscopic coefficient. researchgate.net

This non-destructive technique allows for the mapping of strain profiles across a thin film or at the interface, providing valuable insights into the crystalline quality and the effects of epitaxial growth conditions. sbfisica.org.br While specific studies on Ga2Se3 are less common, the methodology is well-established for other semiconductors like Gallium Nitride (GaN) and GaAs and is directly applicable. sbfisica.org.brncsu.edu

Optical Reflectance and Transmittance Spectroscopy

Micro-thermoreflectance (μTR) and micro-transmittance (μTransmittance) are powerful modulation spectroscopy techniques used to precisely determine and verify the band edge characteristics of semiconductors. nih.govacs.org For Ga₂Se₃, these methods have been employed to confirm its direct band edge nature. nih.govacs.orgresearchgate.net

At room temperature (300 K), μTR and μTransmittance measurements show a direct band-edge transition at approximately 1.85 eV. nih.govacs.org This value corresponds well with results obtained from micro-photoluminescence (μPL) measurements, which also show an emission peak at 1.85 eV. nih.govacs.orgresearchgate.net The derivative nature of modulation spectroscopy, like μTR, effectively suppresses background signals and emphasizes critical-point transitions, providing clear evidence for the direct band edge. nih.govacs.org

Temperature-dependent μTR spectra of Ga₂Se₃, recorded from 20 K to 320 K, exhibit behavior typical of a semiconductor. nih.govresearchgate.net As the temperature increases, the band-edge transition energy decreases, and the spectral line shape broadens. nih.govacs.org This temperature-dependent energy shift can be accurately described by the Varshni-type variation. Fitting the experimental data to the Varshni equation yields the following parameters for the direct band edge of Ga₂Se₃:

ParameterValueUnit
Eg(0)2.005 ± 0.002eV
α(7.1 ± 0.7) x 10⁻⁴eV/K
β120 ± 40K

Data sourced from temperature-dependent μTR measurements of α-Ga₂Se₃. nih.gov

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a standard method for determining the optical bandgap of semiconducting materials by analyzing the onset of absorption. thermofisher.comcaltech.edu For Ga₂Se₃, various studies using this technique have reported a range of bandgap energies, reflecting the influence of different crystal growth methods and sample forms (e.g., bulk single crystal vs. thin film). nih.govresearchgate.netproquest.com

Reported optical bandgap values for Ga₂Se₃ generally fall within the range of 1.79 to 2.4 eV. nih.gov Specific studies have yielded more precise values:

An indirect band gap energy of 2.02 eV was determined from the analysis of the absorption coefficient derived from ellipsometry data. unec.edu.azcankaya.edu.trresearchgate.netresearchgate.net

Another investigation using absorption coefficient analysis identified both direct and indirect transitions with band gap energies of 2.65 eV and 2.06 eV , respectively. proquest.com

A study on single crystals grown by the chemical transport reaction method found an optical energy gap of 2.070 eV at 298 K. researchgate.net

Analysis of a reflection spectrum via derivative spectrophotometry resulted in a band gap energy of 1.92 eV , attributed to an indirect transition. proquest.com

This dispersion in reported values highlights that the electronic structure of Ga₂Se₃ is sensitive to its specific crystalline phase and quality. researchgate.net The value of 2.02 eV is frequently cited for single crystals when analyzed for indirect transitions. proquest.comunec.edu.az

Ellipsometry for Optical Constants and Interband Transitions

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample's surface. It is highly effective for determining the optical constants and probing the electronic structure of materials like Ga₂Se₃. unec.edu.azresearchgate.net

Ellipsometry measurements performed on Ga₂Se₃ single crystals at room temperature over a photon energy range, typically from 1.2 eV to 6.2 eV, allow for the determination of the spectral dependence of the complex dielectric function (ε = ε₁ + iε₂) and the complex refractive index (N = n + ik). unec.edu.azresearchgate.netresearchgate.net

The real part of the dielectric function (ε₁) and the refractive index (n) describe the polarization and phase velocity of light within the material, respectively. The imaginary part of the dielectric function (ε₂) and the extinction coefficient (k) are related to the absorption of light.

For Ga₂Se₃, the refractive index (n) reaches a maximum value of approximately 3.13 at a photon energy of 3.0 eV. unec.edu.az The spectral plots of these optical constants reveal distinct structures that are associated with interband electronic transitions.

The critical points in the electronic band structure correspond to energies where interband transitions are particularly strong. These points manifest as distinct features in the spectra of the optical constants. By analyzing the second-energy derivatives of the complex dielectric function (d²ε/dE²), the energies of these critical points can be determined with high precision. unec.edu.azresearchgate.net

For Ga₂Se₃, this analysis has revealed several interband transition energies above the fundamental band gap. proquest.comunec.edu.az

Table of Interband Transition (Critical Point) Energies for Ga₂Se₃

Critical PointEnergy (eV)
E₁2.70
E₂3.45
E₃3.83
E₄4.45

Data obtained from the analysis of the second-energy derivatives of the complex dielectric function measured by spectroscopic ellipsometry. proquest.comunec.edu.az

X-ray Absorption Fine Structure (EXAFS) for Local Order

X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for investigating the local atomic structure of materials, providing detailed information about the immediate environment of a specific atomic species. scispace.comresearchgate.netuu.nl This method is particularly valuable for materials like gallium selenide (Ga2Se3), where understanding the arrangement of atoms in the vicinity of both gallium (Ga) and selenium (Se) is crucial for elucidating its structural and physical properties. EXAFS studies allow for the determination of key structural parameters such as interatomic distances, coordination numbers, and the degree of local disorder. researchgate.net

In EXAFS analysis of Ga2Se3, the absorption spectrum is measured at the K-edge of gallium or selenium. The fine structure in the absorption coefficient beyond the absorption edge contains information about the scattering of photoelectrons emitted from the absorbing atom by its neighbors. scispace.com This information can be analyzed to construct a model of the local atomic arrangement.

Research on Ga2Se3 using EXAFS has provided significant insights into its local order. researchgate.netaps.org For instance, studies have focused on determining the parameters of the local atomic environment for both gallium and selenium. researchgate.net The local bonding environment in different polymorphs of Ga2Se3, such as the α, β, and γ phases, has also been investigated. The ordered-vacancy β phase shows a local bonding environment consistent with X-ray diffraction results. aps.org In the zinc-blende γ phase, gallium is found in distorted selenium tetrahedra. aps.org The α phase has been characterized as having a broader distribution of Ga-Se near-neighbor spacings. aps.org

A detailed EXAFS study on a Ga2Se3 single crystal has yielded precise measurements for the interatomic distances and coordination numbers for several coordination spheres around the absorbing atoms. researchgate.net The experimental data from this study were compared with modeling calculations performed using software like FEFF-8 to validate the structural model. researchgate.net

The following table summarizes the structural parameters for the local atomic environment in Ga2Se3 as determined by EXAFS spectroscopy. The data includes the coordination sphere number, the type of atom pair, the interatomic distance (R), the coordination number (N), and a comparison with crystallographic data.

Coordination SphereAtomic PairInteratomic Distance (R), ÅCoordination Number (N)Crystallographic Interatomic Distance, ÅCrystallographic Coordination Number
1Ga–Se2.43(2)3.8(1)2.4394
2Ga–Ga/Se–Se3.89(2)/3.88(2)14.1(1) / 13.9(1)3.89914
3Ga–Se4.52(5)11.7(3)4.50012
4Ga–Ga/Se–Se5.44(5)/5.45(5)7.5(4) / 8.1 (4)5.4708
5Ga–Se5.93(5)12.3(3)5.95212

Advanced Material Engineering and Heterostructures of Ga2se3

Doping and Alloying of Ga₂Se₃

The electronic and optical properties of Ga₂Se₃ can be precisely engineered by introducing foreign atoms (doping) or by creating solid solutions with other compounds (alloying).

The creation of solid solutions such as (In₁₋ₓGaₓ)₂Se₃ allows for the continuous tuning of the material's properties by varying the composition ratio of indium to gallium. Nanocrystals of (In₁₋ₓGaₓ)₂Se₃, spanning the entire solid solution range (0≤x≤1), have been synthesized using a facile triethylene glycol solution process. rsc.org Research has demonstrated that the stoichiometry of the solid solution can be effectively controlled by adjusting the precursor atom ratios in the reaction solution. rsc.org

A significant finding in the study of these nanocrystals is a phase transformation that occurs as the gallium content (x) is varied. Specifically, the (In₁₋ₓGaₓ)₂Se₃ system transitions from a wurtzite crystal structure to a zinc-blende structure in the compositional range of x = 0.4 to 0.5. rsc.org This structural change is accompanied by corresponding shifts in the material's band gap energies and Hall parameters, highlighting the ability to engineer the electronic and optical properties through compositional control. rsc.org

Table 1: Properties of (In₁₋ₓGaₓ)₂Se₃ Nanocrystals

Property Observation Reference
Synthesis Method Triethylene glycol solution process rsc.org
Stoichiometry Control Achieved by varying precursor atom ratios rsc.org
Phase Transformation Wurtzite to zinc-blende rsc.org
Composition at Transformation (x) 0.4 to 0.5 rsc.org

Doping Ga₂Se₃ with transition metal ions like cobalt (Co²⁺) has been shown to significantly alter its optical properties. Studies on Ga₂Se₃:Co²⁺ single crystals grown by the Bridgman technique have investigated the effect of cobalt concentration on the fundamental absorption edge. researchgate.net The direct band gap of undoped Ga₂Se₃ at room temperature is 1.92 eV. researchgate.net Upon doping with cobalt, this direct band gap decreases as the concentration of the Co-dopant increases. researchgate.net For instance, a 3.5 mole % Co-doped Ga₂Se₃ crystal exhibits a reduced direct band gap of 1.40 eV. researchgate.net

The temperature dependence of the optical energy gap in both doped and undoped crystals can be accurately described by the Varshni equation, which relates the energy gap at a given temperature to its value at absolute zero. acs.orgresearchgate.net This relationship is expressed as:

Eg(T) = Eg(0) – αT²/(β + T)

For the direct band edge of Ga₂Se₃, the fitting parameters have been determined as Eg(0) = 2.005 ± 0.002 eV, α = (7.1 ± 0.7) × 10⁻⁴ eV/K, and β = 120 ± 40 K. acs.org

Table 2: Effect of Co²⁺ Doping on the Direct Band Gap of Ga₂Se₃

Dopant Concentration (mole %) Direct Band Gap at Room Temperature (eV) Reference
0 1.92 researchgate.net

Alloying Ga₂Se₃ concepts with gallium oxide (Ga₂O₃) has led to the investigation of novel dilute-selenide gallium oxide alloys, specifically β-Ga₂(O₁₋ₓSeₓ)₃. First-principles density functional theory has been used to study the structural and electronic properties of these alloys for Se-content ranging from 0% to 16.67%. nih.govcornell.edu The introduction of selenium into the β-Ga₂O₃ lattice has a significant impact. It leads to a general expansion of the equilibrium volume and lattice parameters, with the rate of expansion being notably larger in the c (001) direction. cornell.edu

The most dramatic effect of selenium alloying is on the bandgap. These β-Ga₂(O₁₋ₓSeₓ)₃ alloys exhibit an indirect bandgap property, which decreases substantially from 4.868 eV for pure β-Ga₂O₃ (x=0) to 2.759 eV for an alloy with 16.67% Se-content. cornell.edu This significant reduction in the bandgap energy opens up possibilities for applications in ultraviolet photodetectors and visible light devices. cornell.edu Furthermore, experimental work has demonstrated that a dilute-selenium alloying process can be used to successfully prepare p-type β-Ga₂(SeₓO₁₋ₓ)₃ thin films, addressing a key challenge in producing bipolar homojunction devices based on Ga₂O₃. rsc.org For example, a β-Ga₂(Se₀.₀₅O₀.₉₅)₃ film showed p-type conductivity with a hole concentration of 8.23 × 10¹⁴ cm⁻³. rsc.org

Fabrication and Characterization of Ga₂Se₃-Based Heterostructures

The integration of Ga₂Se₃ into heterostructures with other semiconductors is a key area of research for developing novel electronic and optoelectronic devices.

Detailed research on the fabrication and characterization of Ga₂Se₃-based heterostructures specifically with Al₂Se₃, AlAs, and AlₓGa₁₋ₓAs is limited in the reviewed literature. However, the growth of Ga₂Se₃ on gallium arsenide (GaAs) is better documented.

Single-crystal Ga₂Se₃ thin films have been epitaxially grown on GaAs(100) substrates using molecular beam epitaxy (MBE) under Se-rich conditions. acs.org Reflection high-energy electron diffraction (RHEED) analysis confirms that the Ga₂Se₃ film grows with its <100> crystallographic directions aligned with those of the GaAs substrate. acs.org Transmission electron microscopy (TEM) has revealed that in these heterostructures, vacancies in the α-Ga₂Se₃ structure are distributed on one set of {111} crystal planes, leading to a vacancy-ordered β-Ga₂Se₃ structure. acs.org

Further studies using MBE to grow GaSe layers on GaAs(001) substrates have shown that under certain Se-rich conditions, inclusions of the Ga₂Se₃ phase can form. rsc.org X-ray diffraction patterns of these structures show an additional peak that corresponds to the Ga₂Se₃(111) reflection, with the intensity of this peak increasing at higher VI/III flux ratios. rsc.org This indicates that the formation of Ga₂Se₃/GaAs heterostructures can be controlled by tuning the growth parameters during van der Waals epitaxy.

α-In₂Se₃/α-Ga₂Se₃ Ferroelectric Junctions

The creation of van der Waals (vdW) heterojunctions using two-dimensional (2D) ferroelectric semiconductors like α-Indium Selenide (B1212193) (α-In₂Se₃) and α-Gallium Selenide (α-Ga₂Se₃) presents a novel approach for developing advanced electronic and optoelectronic devices. First-principles calculations have been employed to investigate the structural stability, electrostatic potential, and electronic band structures of these junctions. Research indicates that α-In₂Se₃ exhibits a stronger ferroelectric polarization compared to α-Ga₂Se₃. mdpi.com This difference in polarization is fundamental to the unique properties of the heterostructure, allowing for nonvolatile control over the built-in electric field at the ferroelectric heterointerface by reversing the polarization of the α-In₂Se₃ layer. mdpi.com

The charge transfer and distribution of electrostatic potential at the 2D α-In₂Se₃/α-Ga₂Se₃ interface are intrinsically linked to the ferroelectric polarization of the constituent layers. mdpi.com The alignment of the polarization vectors significantly influences the electronic and transport behaviors of the junction.

When the ferroelectric polarization directions of the α-In₂Se₃ and α-Ga₂Se₃ layers are parallel (P↑↑ or P↓↓ configurations), a strong built-in electric field is established across the interface. mdpi.com This field induces a separation of electrons and holes, which then accumulate at opposite ends of the heterojunction, leading to carrier depletion at the immediate interface. mdpi.com

Conversely, when the polarization directions are antiparallel (P↓↑ or P↑↓ configurations), the heterostructure demonstrates switchable charge accumulation at the interface. mdpi.com Depending on the specific antiparallel alignment, either electrons or holes can be made to accumulate at the 2D ferroelectric interface. This nonvolatile, switchable behavior offers a pathway to create tunable n-type and p-type conductive channels, a critical feature for next-generation ferroelectric field-effect transistors (FeFETs). mdpi.com The controllable manipulation of energy bands in these junctions facilitates tunable charge separation, transfer, and recombination processes, making them promising for multifunctional applications in nonvolatile memories, sensors, and neuromorphic computing. mdpi.com

Polarization ConfigurationInterfacial PhenomenonResulting EffectPotential Application
P↑↑ (UU) & P↓↓ (NN) Electron-hole separationCarrier depletion at the interface, strong built-in electric fieldDiodes, Photodetectors
P↓↑ (NU) & P↑↓ (UN) Switchable charge accumulationTunable n-type or p-type conductive channelsFerroelectric Field-Effect Transistors (FeFETs), Nonvolatile Memory

Cu/Ga₂Se₃ Schottky Solar Cell Structures

The potential of Ga₂Se₃ in photovoltaic applications has been explored through the fabrication of Copper/Gallium Selenide (Cu/Ga₂Se₃) Schottky solar cell (SSC) structures. nih.gov In these devices, a bulk Ga₂Se₃ crystal, confirmed to be a p-type semiconductor through Hall measurements, is used as the active layer. nih.govacs.org A copper mesh serves as the top Schottky contact, while silver paste is used for the bottom electrode. nih.govacs.org

The p-type nature of the Ga₂Se₃ results in a downward bending of the energy bands near the Cu/Ga₂Se₃ rectifying junction, creating a built-in electric field. nih.govacs.org When photons with energy greater than the Ga₂Se₃ bandgap (hν ≥ Eg) are incident on the cell, they generate electron-hole pairs. These pairs are then separated by the built-in field of the Schottky junction, producing a surface photovoltaic (SPV) response. nih.gov

Experimental analysis of these Cu/Ga₂Se₃ SSC structures has demonstrated promising photoresponsive properties. nih.govresearchgate.net The devices exhibit a notable photovoltaic response, underscoring the potential of defect zincblende Ga₂Se₃ for solar energy applications. nih.govacs.orgresearchgate.net

ParameterValueMeasurement ConditionSource
Peak SPV Responsivity~6.2 mV/μWMeasured at 2.25 eV nih.gov
Maximum Photoresponsivity (as a photoconductor)~2.25 A/WMeasured at 642 nm (f = 30 Hz) nih.gov
Normalized Gain (Γn)8.34 × 10⁻³ cm²·V⁻¹- nih.gov
Normalized Detectivity (D*)2.5 × 10¹⁰ Jones- nih.gov
Dark Resistivity (300 K)~145 Ω·cm- nih.govacs.org
Hall Mobility (300 K)~11 cm²/V·s- nih.govacs.org

Ga₂Se₃/GaSe Allotropic Nanostructures via Van der Waals MBE

A promising route for creating nanostructures with unique quantum properties involves the growth of allotropic Ga₂Se₃/GaSe systems using van der Waals Molecular Beam Epitaxy (MBE). rsc.orgresearchgate.net By employing a high VI/III flux ratio during the MBE process, it is possible to form Ga₂Se₃ inclusions within a Gallium Selenide (GaSe) matrix. rsc.orgresearchgate.net These nanostructures are essentially a combination of two allotropes, consisting of the same atoms arranged in different crystal structures. rsc.orgresearchgate.net

The Ga₂Se₃ inclusions, which form within the GaSe layered crystal, act as quantum dots. rsc.orgresearchgate.net The quantum confinement within these Ga₂Se₃ inclusions of varying sizes dictates the energy position of the resulting narrow exciton (B1674681) lines observed in the material's optical spectra. rsc.orgresearchgate.net Furthermore, the linear polarization of these emission lines is attributed to the ordered arrangement of gallium vacancies along specific crystalline directions within the Ga₂Se₃ structure. rsc.orgresearchgate.net

These allotropic nanostructures have demonstrated capabilities crucial for quantum technologies. They exhibit single-photon emission, a key requirement for applications in quantum computing and communication. rsc.orgresearchgate.net Measurements at 10 K have revealed a second-order correlation function g⁽²⁾(0) of approximately 0.10, confirming the single-photon nature of the emission and highlighting their potential as non-classical light sources. rsc.orgresearchgate.net

Interface Engineering and Moiré Patterns

Interface engineering in van der Waals heterostructures is a powerful tool for tuning the electronic and optical properties of 2D materials. When two layered materials with different lattice constants or rotational alignments are stacked, a periodic interference pattern known as a moiré pattern can emerge. nih.gov The observation of clear moiré patterns in heterostructures, confirmed through techniques like transmission electron microscopy, indicates a well-aligned lattice orientation between the layers. acs.org

In systems such as GaSe grown on highly ordered pyrolytic graphite (B72142) (HOPG), distinct moiré patterns have been observed for different stacking angles. nih.gov These superlattices are not merely geometric artifacts; they actively modulate the electronic structure of the material. Research has shown that moiré patterns can effectively alter key parameters such as the electron effective mass, the charge redistribution at the interface, and the material's band gap. nih.gov This modulation provides a paradigm for band engineering based on the precise control of interlayer geometry. While detailed studies on Ga₂Se₃/GaSe moiré patterns are emerging, the principles derived from similar vdW systems demonstrate the immense potential for tailoring material properties through the strategic engineering of the heterointerface. acs.orgnih.gov

Applications in Advanced Devices and Technologies

Optoelectronic Device Research

The direct bandgap nature of Ga2Se3 is a critical factor for its potential application in optoelectronic devices that involve the emission or detection of light, such as photodetectors, light-emitting diodes, and laser components. nih.govacs.orgsemanticscholar.org

Ga2Se3 is actively being researched for its use in photodetectors due to its notable photoconductivity. Research has explored various device structures to harness its photosensitive properties. One area of development involves creating core-shell nanowire heterostructures, such as Ga2O3-Ga2Se3, which have been fabricated to demonstrate their photoconductive capabilities. researchgate.net

Detailed studies of Ga2Se3 photoconductors have quantified their performance. A peak photocurrent responsivity has been measured at approximately 1.95 eV. d-nb.info The inherent defect structure of Ga2Se3 is believed to extend the carrier lifetime, which contributes to a higher normalized gain compared to related materials like Gallium Selenide (B1212193) (GaSe).

Table 1: Performance Metrics of Ga2Se3-Based Photoconductors
ParameterReported ValueMeasurement ConditionReference
Peak Photocurrent Responsivity~2.25 A/Wat 642 nm (f = 30 Hz) nih.gov
Detectivity (D*)2.5 × 10¹⁰ Jones- nih.gov
Normalized Gain (Γn)8.34 × 10⁻³ cm²·V⁻¹- nih.gov

A direct band edge is a fundamental requirement for a semiconductor to be effective in light-emitting devices. nih.govsemanticscholar.org Research has confirmed that α-Ga2Se3 possesses a direct band edge, with micro-photoluminescence (μPL) measurements identifying a clear band-edge emission peak at approximately 1.85 eV at room temperature. nih.govacs.org This emission is attributed to a combination of free exciton (B1674681), bound exciton, and defect-related emissions. nih.gov The existence of this direct band-edge luminescence indicates the potential of Ga2Se3 for use in the development of LEDs. However, while the material's intrinsic properties are promising, further research is needed to fabricate and characterize functional Ga2Se3-based LED devices.

The development of semiconductor lasers relies on materials with a direct bandgap and high crystal quality to achieve efficient stimulated emission. While the direct bandgap of Ga2Se3 makes it a theoretical candidate for such applications, current research has not extensively explored its use in laser device components. The available scientific literature primarily focuses on its other optoelectronic applications, and there is a lack of specific studies on the fabrication or performance of Ga2Se3 as a gain medium or other component in a laser device.

Photovoltaic Cell Research

Ga2Se3 is also under investigation for its potential in solar energy conversion technologies, owing to its semiconductor properties and high absorption coefficient.

In thin-film solar cells, the absorber layer is the critical component responsible for absorbing photons and generating electron-hole pairs. Ga2Se3's direct bandgap and strong optical absorption make it a promising candidate for this role. Research into Ga2Se3 thin films has shown a band gap energy of around 2.56 eV. Studies suggest that III-VI compounds like Ga2Se3 can be used in the preparation of chalcopyrite absorber materials, such as those in the I-III-VI family, which are used in high-efficiency solar cells. The use of Ga2Se3 as a precursor or component material could potentially lower the energy consumption of fabrication processes due to its lower sublimation temperature compared to elemental sources.

Significant research has been conducted on the use of Ga2Se3 in Schottky barrier solar cells. A Schottky solar cell (SSC) was fabricated using a copper electrode on a p-type Ga2Se3 crystal (Cu/Ga2Se3). nih.gov Hall measurements confirmed the p-type behavior of the as-grown Ga2Se3 crystals, which is essential for forming the rectifying junction in the SSC structure. nih.govacs.org

The performance of this Cu/Ga2Se3 SSC was characterized by its surface photovoltaic (SPV) response, which showed a peak responsivity of approximately 6.2 mV/μW at an energy of about 2.22 eV. nih.govsemanticscholar.org This demonstrates the potential of Ga2Se3 for photoelectric conversion in a Schottky device configuration.

Table 2: Properties and Performance of a Cu/Ga2Se3 Schottky Solar Cell
ParameterValueMeasurement ConditionReference
Semiconductor Typep-typeHall Measurement nih.govacs.org
Dark Resistivity~145 Ω·cm300 K nih.govacs.org
Hall Mobility~11 cm²/V·s300 K nih.govacs.org
Peak Photovoltaic Response~6.2 mV/μWat ~2.22 eV nih.govsemanticscholar.org

Thermoelectric Material Research

Gallium selenide (Ga₂Se₃) has emerged as a material of interest in the field of thermoelectricity, primarily due to its intrinsic crystal structure and the resulting thermal properties. Thermoelectric materials are capable of converting heat energy directly into electrical energy and vice versa, a property that is quantified by the dimensionless figure of merit, ZT. The efficiency of a thermoelectric material is dependent on its Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ), as represented by the formula ZT = (S²σT)/κ, where T is the absolute temperature linseis.com.

Conversion of Heat into Electricity

The application of Gallium (III) selenide in thermoelectric devices is centered on its capacity for heat-to-electricity conversion. This process is fundamental to technologies aimed at waste heat recovery, remote power generation, and advanced temperature sensing samaterials.com. The inherent properties of Ga₂Se₃, such as its p-type semiconductor nature, make it a candidate for such applications samaterials.com. Research into related III-VI compounds with defect zinc-blende structures, a category that includes Ga₂Se₃, highlights their potential for thermoelectric applications due to the influence of stoichiometric vacancies on their material properties taylorfrancis.comescholarship.org. While specific ZT values for Ga₂Se₃ are not extensively reported in the provided search results, the focus of research is on manipulating its thermal and electrical properties to enhance its thermoelectric efficiency. The principle relies on creating a temperature gradient across the material, which in turn generates a voltage, thereby converting thermal energy into electrical power linseis.com.

Impact of Vacancy Distribution on Thermal Conductivity

A key challenge in developing efficient thermoelectric materials is to minimize thermal conductivity without adversely affecting electrical conductivity. In Ga₂Se₃, the presence of structural vacancies plays a crucial role in achieving low thermal conductivity. Ga₂Se₃ possesses a defect zinc-blende cubic crystal structure, where one-third of the cation (Gallium) sites are vacant due to the valence mismatch between Gallium and Selenium taylorfrancis.com. These vacancies are not randomly distributed but can form ordered structures, such as two-dimensional (2D) vacancy planes researchgate.net.

These vacancy planes are highly effective at scattering phonons, which are the primary carriers of heat in a solid. This strong phonon-vacancy scattering significantly reduces the lattice thermal conductivity taylorfrancis.comresearchgate.net. The distribution and ordering of these vacancies can be influenced by post-synthesis treatments like annealing. Studies on both Ga₂Te₃ and Ga₂Se₃ have shown that controlling the annealing conditions can alter the vacancy distribution, thereby tuning the thermal conductivity researchgate.net. For instance, different annealing temperatures can lead to variations in the periodicity and arrangement of these vacancy planes, directly impacting the material's ability to conduct heat researchgate.net. The reduction in thermal conductivity through this "natural nanostructuring" is a promising strategy for enhancing the thermoelectric figure of merit of Ga₂Se₃ and related compounds researchgate.net.

Nonlinear Optics

Gallium selenide is a recognized nonlinear optical crystal, and its properties are being explored in various forms, from bulk crystals to few-layer flakes nih.gov. Nonlinear optics involves the interaction of high-intensity light with matter to produce new optical phenomena.

Second-Harmonic Generation (SHG) Properties

Second-harmonic generation is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.

Recent studies have investigated the SHG properties of different phases of Ga₂Se₃. For instance, α-In₂Se₃, a related III-VI semiconductor, has been shown to exhibit SHG, with the intensity and rotational anisotropy of the SHG signal being dependent on the number of layers and their stacking arrangement aps.orgosti.gov. This sensitivity to crystal structure and symmetry is a hallmark of SHG.

In Ga₂Se₃, the arrangement of atoms and vacancies can lead to non-centrosymmetric crystal structures, which is a prerequisite for observing second-order nonlinear optical effects like SHG. Research has demonstrated that different crystalline phases of Ga₂Se₃, such as monoclinic and cubic structures, exhibit significant SHG effects acs.org. For example, monoclinic Ga₂S₃, a similar compound, is phase-matchable and shows a large SHG effect, approximately 0.7 times that of commercial KTiOPO₄ (KTP) acs.org. The cubic phase of Ga₂S₃ also displays a notable SHG effect, about 0.5 times that of KTP, and possesses a very high laser-induced damage threshold (LIDT), around 100 times that of AgGaS₂ (AGS) acs.orgrsc.org. These findings suggest that different polymorphs of Ga₂Se₃ could also exhibit strong SHG properties and high damage thresholds, making them promising for applications in frequency conversion of lasers.

Catalytic Applications

The unique electronic and structural properties of gallium selenide also lend themselves to applications in catalysis, particularly in photocatalysis.

Photocatalytic Activity Studies

Photocatalysis is the acceleration of a photoreaction in the presence of a catalyst. In the context of Ga₂Se₃, its semiconductor properties allow it to absorb light and generate electron-hole pairs, which can then participate in redox reactions to degrade pollutants or drive other chemical transformations.

Studies have shown that Ga₂Se₃ and its heterostructures have potential applications in photocatalysis researchgate.net. For example, Ga₂O₃/Ga₂Se₃ nanocomposites are being investigated for the photocatalytic decomposition of water and organic pollutants utm.md. The band-edge characteristics of III-VI compounds are a key factor in their application in photocatalysis devices acs.orgnih.gov. The ability to tune the band gap and control defects during synthesis is crucial for optimizing photocatalytic efficiency researchgate.net.

Research on the photocatalytic degradation of organic dyes has demonstrated the potential of various semiconductor materials. For instance, β-Ga₂O₃ microspheres have been shown to be effective in degrading Rhodamine B and methylene (B1212753) blue under ultraviolet light irradiation cdmf.org.br. Similarly, other studies have explored the use of different catalysts for the photodegradation of organic dyes like bromocresol green, bromothymol blue, and methyl orange nih.govmdpi.comkoreascience.krrsc.org. While direct quantitative data on the photocatalytic efficiency of pure Ga₂Se₃ for specific reactions is still emerging, the foundational properties and related material studies indicate a promising avenue for research in environmental remediation and other catalytic processes researchgate.netutm.md.

Emerging Technological Applications of Gallium Selenide (Ga2Se3)

Gallium selenide (Ga2Se3), a III-VI semiconductor compound, is gaining attention for its unique structural and electronic properties, which make it a candidate for several advanced and emerging technologies. Its defect zincblende crystal structure and direct bandgap are central to its potential applications. nih.govacs.org

Nonvolatile Memory and Neuromorphic Computing (via Ferroelectric Junctions)

The field of nonvolatile memory and brain-inspired neuromorphic computing is actively exploring materials that can efficiently store information and mimic the synaptic functions of the human brain. uchicago.eduatomfair.comnist.gov In this context, two-dimensional (2D) ferroelectric materials are of significant interest due to their ability to maintain switchable electric polarization, enabling the development of ultrathin, low-power memory devices. ustc.edu.cnsemanticscholar.org

While research into the ferroelectric properties of gallium-based selenides has heavily focused on its counterpart, Indium Selenide (α-In2Se3), theoretical and application-based studies are beginning to shed light on Gallium Selenide (Ga2Se3). ustc.edu.cnpurdue.edusemanticscholar.org For instance, research on α-In2Se3/α-Ga2Se3 ferroelectric heterostructures indicates that the nonvolatile nature of ferroelectric polarization can modulate the electrical conductivity, enabling a stable transition between n-channel and p-channel operations. mdpi.com This controlled modulation is a critical feature for developing nonvolatile electronic logic and memory applications, including ferroelectric field-effect transistors (FeFETs). mdpi.com

The inherent nonvolatile ferroelectric switching in such III-VI layered semiconductors is being explored for a variety of fields, including high-density storage, neuromorphic computing, and optoelectronics. mdpi.com The ability to create switchable accumulations of electrons and holes at the 2D ferroelectric interfaces of materials like α-In2Se3/α-Ga2Se3 provides a pathway for advanced data storage and processing technologies. mdpi.com

Quantum Materials and Quantum Technologies

Gallium selenide is being investigated for its unique quantum properties, which could have significant implications for the development of quantum computing and other quantum technologies. purdue.edu The exploration of semiconductor materials for quantum applications often involves harnessing quantum confinement effects in structures like quantum dots (QDs). nih.govresearchgate.net

Research into related gallium compounds, such as Gallium Sulfide (B99878) (Ga2S3), has demonstrated the synthesis of heavy-metal-free quantum dots that can serve as efficient deep-blue emitters. researchgate.netrsc.org These developments highlight the potential of III-VI compounds in creating scalable, solid-state quantum light sources. Furthermore, other gallium-based materials like Gallium Nitride (GaN) are recognized for hosting color centers that can emit quantum light at room temperature, a critical feature for practical quantum technologies. arxiv.org The study of topological insulators, a class of quantum materials, has also included bismuth selenide (Bi2Se3), indicating a broader interest in selenide compounds for accessing unique quantum states that could be used for robust qubits in quantum computers. nih.govnist.gov

Sensor Development (e.g., Gas Sensing, Environmental Monitoring)

Ga2Se3 and related compounds have shown considerable promise in the development of various types of sensors, particularly for photodetection and gas sensing. The material's inherent semiconductor properties make it suitable for detecting photons and interacting with gas molecules, leading to measurable changes in its electrical characteristics. nih.govazosensors.comnih.govsdu.dk

The photodetection capabilities of Ga2Se3 are well-documented, with studies demonstrating its effectiveness as a photoconductor. nih.govacs.org As a p-type semiconductor, Ga2Se3 can be used to fabricate photodetectors and Schottky solar cell structures. nih.govacs.org Research has quantified several key performance metrics for Ga2Se3-based photodetectors, highlighting its potential for optoelectronic applications. nih.govacs.orgresearchgate.net

In the realm of gas sensing, composites and nanostructures involving Ga2Se3 are being developed for environmental monitoring. One study reported the fabrication of nanostructured β-Ga2O3 nanowires that included Ga2Se3 microcrystallites. mdpi.com These structures were effective in detecting vapors of volatile organic compounds such as methanol, ethanol, and acetone, with their sensitivity being significantly enhanced by UV light irradiation. mdpi.com Photoresistors based on Ga2Se3–Ga2O3 composites have photosensitivity bands that align with the absorption bands of ozone, suggesting their potential use as ozone sensors. researchgate.net

Photodetection Properties of Gallium Selenide (Ga2Se3)
ParameterValueDevice StructureConditionsSource
Peak Photovoltaic Responsivity~6.2 mV/μWCu/Ga2Se3 Schottky Solar Cellat 2.22 - 2.25 eV nih.govacs.org
Peak Photocurrent Responsivity~2.25 μA/μWGa2Se3 Photoconductorat 1.92 eV, f = 30 Hz nih.govacs.org
Maximum Photoresponsivity (R)~2.25 A/WGa2Se3 Photoconductorat 642 nm, f = 30 Hz nih.gov
Dark Resistivity~145 Ω·cmAs-grown Ga2Se3at 300 K nih.govacs.org
Hall Mobility~11 cm²/V·sAs-grown Ga2Se3at 300 K nih.govacs.org
Direct Bandgap Energy~1.85 eVα-Ga2Se3at 300 K nih.govacs.org

Lithium-Ion Battery Components

The search for new anode materials with high capacity and stability is a critical area of research for improving lithium-ion batteries (LIBs). acs.orgresearchgate.net Gallium-based materials have attracted interest due to their potential for high lithium storage capacity through an alloying mechanism. acs.orgnih.gov However, elemental gallium suffers from a low melting point, which can lead to aggregation and poor cycling performance. nih.gov

Consequently, research has shifted towards more stable, solid gallium-based compounds such as oxides and tellurides. nih.govresearchgate.net For example, Gallium (III) Telluride (Ga2Te3), a related III-VI compound, has been investigated as a promising anode material. nih.govrsc.org Composites of Ga2Te3 with carbon have demonstrated high reversible specific capacity and excellent rate capability, outperforming many other Ga-based electrodes. nih.gov Similarly, various forms of Gallium Oxide (Ga2O3) have been studied as anode materials, showing high specific capacity. researchgate.netresearchgate.net

While these findings in related gallium compounds are promising, the application of Gallium Selenide (Ga2Se3) specifically as an anode material for LIBs is a less explored area. The successful development of Ga2Te3 and Ga2O3 anodes suggests a potential pathway for future research into the electrochemical properties and performance of Ga2Se3 in lithium-ion battery systems. nih.gov

Future Research Directions and Outlook for Ga2se3

Exploration of Novel Synthesis Routes for Tailored Morphologies

Future research will heavily focus on developing advanced synthesis techniques to control the dimensionality, size, and shape of Ga₂Se₃ nanostructures, which are critical for tuning their physical and chemical properties. While methods like chemical vapor transport are used to grow high-quality bulk crystals acs.orgnih.gov, achieving precise morphological control at the nanoscale is paramount for device fabrication.

Prospective research directions include:

Chemical Vapor Deposition (CVD): Refining CVD processes will enable the phase-controlled growth of various polymorphs of Ga₂Se₃ nanowires by adjusting parameters like temperature. For the related compound Ga₂S₃, consecutive phase transitions from monoclinic to hexagonal, wurtzite, and zinc blende have been demonstrated by lowering the growth temperature nih.gov. Similar phase engineering for Ga₂Se₃ is a compelling goal.

Molecular Beam Epitaxy (MBE): MBE offers atomic-level precision for growing thin films and complex heterostructures. Future work will likely explore the epitaxial growth of Ga₂Se₃ on various substrates, such as silicon or GaN, to facilitate integration with existing semiconductor platforms researchgate.netarxiv.org. One study demonstrated the growth of out-of-plane Ga₂Se₃ nanowires on GaAs substrates via a Au-assisted heterovalent exchange reaction acs.org.

Core-Shell Nanostructures: A novel approach involves the conversion of oxide nanostructures into selenides. For instance, Ga₂O₃-Ga₂Se₃ core-shell nanowires have been synthesized via the selenization of Ga₂O₃ nanowires researchgate.net. This method opens pathways for creating complex, one-dimensional heterostructures with tunable interfacial properties for applications in nanoscale photodetectors researchgate.net.

Table 1: Promising Synthesis Routes for Ga₂Se₃ Morphologies
Synthesis MethodTarget MorphologyKey Controllable ParametersPotential Advantages
Chemical Vapor Deposition (CVD)Nanowires, Thin FilmsTemperature, Precursor Flow Rate, SubstratePhase control, Scalability
Molecular Beam Epitaxy (MBE)Epitaxial Films, Quantum DotsSubstrate Temperature, Ga:Se Flux RatioAtomic-level thickness control, High purity
Selenization of NanowiresCore-Shell Nanowires (e.g., Ga₂O₃-Ga₂Se₃)Temperature, Reaction Time, Selenium Vapor PressureNovel heterostructure fabrication
Colloidal SynthesisNanocrystals, Quantum DotsPrecursors, Temperature, LigandsSolution processability, Size tuning

Advanced Defect Engineering and its Impact on Device Performance

The defining characteristic of Ga₂Se₃ is its defect zincblende structure, where one-third of the cation (Ga) sites are vacant nih.gov. These intrinsic vacancies are not random but can form ordered arrangements, profoundly influencing the material's electronic band structure.

Future research will concentrate on:

Vacancy Ordering Control: First-principles calculations have shown that the specific arrangement of stoichiometric cation vacancies can alter the bandgap by as much as 0.55 eV researchgate.netnih.gov. For example, a zigzag-line vacancy ordering results in a direct bandgap of ~2.56 eV, whereas a straight-line ordering leads to an indirect bandgap of ~1.99 eV researchgate.netnih.gov. Developing growth techniques to selectively stabilize a specific vacancy order is a major goal for bandgap engineering.

Intrinsic Defect Management: Beyond ordered vacancies, other point defects like gallium interstitials (donors) and gallium antisite defects (acceptors) influence the material's conductivity researchgate.net. Understanding and controlling the formation energies of these defects during growth is crucial for producing consistently p-type or n-type material.

Extrinsic Doping: The intentional introduction of dopants is a powerful tool to modify electronic and optical properties. Studies on cobalt (Co)-doped Ga₂Se₃ have shown that the direct bandgap decreases with increasing Co concentration researchgate.netresearchgate.net. Future work will explore a wider range of dopants to tune the material for specific applications, such as intermediate-band solar cells or spintronics.

Integration of Ga₂Se₃ in Complex Heterostructure Architectures

To move beyond single-material devices, the integration of Ga₂Se₃ with other materials to form heterostructures is a critical research frontier. Such architectures can leverage the unique properties of each component and create novel functionalities at their interfaces.

Key areas for future investigation include:

2D/3D Heterostructures: Combining 2D materials like graphene or transition metal dichalcogenides (TMDs) with 3D Ga₂Se₃ could lead to novel electronic and optoelectronic devices. The van der Waals epitaxy of Ga₂Se₃ on layered materials like GaSe is a promising route researchgate.net.

Core-Shell Nanowires: As mentioned, Ga₂O₃-Ga₂Se₃ core-shell nanowires have been fabricated and demonstrated as single-nanowire photodetectors researchgate.net. Further exploration of different core and shell combinations could lead to enhanced light absorption, efficient charge separation, and improved device performance.

Epitaxial Growth on Conventional Semiconductors: The close lattice matching of Ga₂Se₃ with silicon makes it an attractive candidate for integration into mainstream electronics and optoelectronics researchgate.net. Research focused on achieving high-quality, phase-pure epitaxial growth of Ga₂Se₃ on silicon and other substrates like GaN or GaAs is essential for creating hybrid devices arxiv.org.

In-depth Investigations of Quantum Phenomena in Nanoscale Ga₂Se₃

As the dimensions of Ga₂Se₃ are reduced to the nanoscale, quantum confinement effects begin to dominate its behavior, offering another lever to control its properties.

Future research should pursue:

Quantum Confinement: Studies on GaSe nanosheets have shown that the optical band gap can be tuned by changing the material's thickness researchgate.net. Similar systematic studies are needed for Ga₂Se₃ nanosheets, nanorods, and quantum dots to quantify the relationship between size and bandgap energy. This tunability is crucial for applications in full-spectrum photodetectors and tunable light emitters.

Excitonic Behavior: Ga₂Se₃ exhibits a direct band-edge emission around 1.85 eV, which is attributed to free and bound excitons acs.orgnih.gov. In-depth, temperature-dependent photoluminescence and thermoreflectance studies on various nanostructures will be necessary to understand how confinement and surface states affect exciton (B1674681) binding energies, lifetimes, and recombination pathways. This knowledge is fundamental to designing efficient light-emitting devices.

Development of Next-Generation Optoelectronic and Energy Conversion Devices

The favorable electronic and optical properties of Ga₂Se₃ make it a strong candidate for a variety of applications. Future work will focus on translating its potential into high-performance devices.

Photodetectors: Ga₂Se₃ has been used in photodetectors that show good responsivity in the visible spectrum acs.orgsamaterials.com. Future efforts will aim to enhance performance metrics like responsivity, detectivity (D*), and response speed by utilizing nanostructured architectures and forming heterojunctions to improve charge separation and collection acs.orgnih.gov.

Photovoltaics: With a direct bandgap in the visible range (around 1.85-2.0 eV), Ga₂Se₃ is well-suited for thin-film solar cells acs.orgsamaterials.com. Research into Cu/Ga₂Se₃ Schottky solar cell structures has already demonstrated a photovoltaic response acs.orgresearchgate.net. The development of more sophisticated device architectures, such as p-n junctions and heterojunctions with other semiconductors, is the next logical step.

Thermoelectric Devices: Ga₂Se₃ is also being investigated for thermoelectric applications, which involve converting heat energy into electricity samaterials.com. Research in this area will focus on optimizing the material's thermoelectric figure of merit by simultaneously engineering its electrical and thermal conductivity through defect control and nanostructuring.

Table 2: Reported Performance of Ga₂Se₃-Based Optoelectronic Devices
Device TypeKey ParameterReported ValueWavelength/Energy
PhotoconductorResponsivity (R)~2.25 A/W642 nm acs.orgnih.gov
PhotoconductorDetectivity (D*)2.5 × 10¹⁰ Jones642 nm acs.orgnih.gov
Schottky Solar Cell (Cu/Ga₂Se₃)Peak SPV Responsivity~6.2 mV/μW2.25 eV acs.orgnih.gov

Further First-Principles Modeling for Predicting Material Properties and Interactions

Computational modeling, particularly using first-principles methods like Density Functional Theory (DFT), will continue to be an indispensable tool for guiding experimental efforts.

Future theoretical work should focus on:

Predicting Novel Phases and Properties: DFT calculations can predict the relative stability of different Ga₂Se₃ polymorphs and their electronic structures, as has been done for Ga₂S₃ nih.gov. This can guide synthetic chemists toward the growth conditions needed to realize metastable phases with desirable properties.

Modeling Defect-Property Relationships: Advanced computational models are needed to accurately predict the influence of various point defects, defect complexes, and dopants on the electronic, optical, and magnetic properties of Ga₂Se₃. As previously noted, modeling has been crucial in understanding how vacancy ordering impacts the bandgap nih.gov.

Simulating Heterostructure Interfaces: The performance of heterostructure devices is critically dependent on the electronic band alignment and chemical bonding at the interface. First-principles simulations of interfaces between Ga₂Se₃ and other materials (e.g., Si, GaN, graphene) will provide crucial insights for designing devices with efficient charge transfer and minimal recombination.

常见问题

Q. What are the key structural and electronic properties of Ga₂Se₃, and how can they be experimentally determined?

Ga₂Se₃ crystallizes in a cubic structure with a lattice parameter of 5.65 Å and exhibits a density of 4.92 g/cm³ . Its electronic bandgap (indirect, ~2.0–2.5 eV) makes it suitable for optoelectronic applications. Key characterization methods include:

  • X-ray diffraction (XRD) for structural validation.
  • UV-Vis spectroscopy to determine optical bandgap.
  • Hall effect measurements for carrier mobility analysis (~10⁻² cm²/V·s for undoped Ga₂Se₃) .
    Purity levels (≥99.99%) are critical for reproducible results, achievable via vacuum sublimation or zone refining .

Q. What synthesis methods are recommended for high-purity Ga₂Se₃, and how do process parameters influence stoichiometry?

  • Solid-state reaction : Reacting Ga and Se in evacuated quartz ampoules at 800–1000°C for 72 hours .
  • Pulsed Laser Deposition (PLD) : Laser energy (e.g., 337 nm nitrogen laser at 50–100 mJ) affects cluster stoichiometry (e.g., Ga₃Se₂ vs. Ga₂Se₅) .
  • Chemical vapor transport (CVT) : Using iodine as a transport agent to grow single crystals .
    Stoichiometric deviations (>1% Se loss) can lead to defect states, monitored via energy-dispersive X-ray spectroscopy (EDS) .

Q. What safety protocols are essential when handling Ga₂Se₃ in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate Se vapor toxicity.
  • Waste disposal : Segregate Se-containing waste and collaborate with certified hazardous waste contractors .

Advanced Research Questions

Q. How does the structural stability of Ga₂Se₃ monolayers vary across polymorphs, and what drives phase transitions?

Recent studies identified a metastable Ga₂Se₃ monolayer polymorph with hexagonal symmetry, differing from the bulk cubic phase. Stability is influenced by:

  • Surface energy : Hexagonal phases exhibit lower surface energy (0.8–1.2 J/m²) under tensile strain .
  • Temperature-dependent phase transitions : Annealing above 400°C induces cubic-to-hexagonal shifts, analyzed via in-situ TEM .

Q. How can researchers reconcile conflicting reports on Ga₂Se₃’s conductivity in high-frequency (e.g., 6G) applications?

Discrepancies arise from doping effects and defect engineering:

  • Sulfur doping : Adding 5–10% sulfur increases hardness (from plasticine-like to rigid) and enhances THz-range conductivity (comparable to Si in 5G devices) .
  • Defect mitigation : Post-synthesis annealing (300–500°C in Se atmosphere) reduces Se vacancies, improving carrier mobility .
    Methodological consistency in Hall effect measurements (van der Pauw configuration) is critical for cross-study comparisons .

Q. What advanced techniques enable analysis of Ga₂Se₃ clusters and their stoichiometric variability?

  • Laser Desorption Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) : Generates and identifies >100 GaₘSeₙ clusters (e.g., Ga₃Se₂⁺ at m/z 327). Laser energy (50–150 mJ) directly impacts cluster size and charge state .
  • Density Functional Theory (DFT) : Predicts stability of clusters (e.g., Ga₂Se₃⁺ is more stable than GaSe₂⁻) .

Q. How can Ga₂Se₃ be integrated into optoelectronic devices, and what interfacial challenges exist?

  • Heterostructure design : Ga₂Se₃/CdS interfaces in photodetectors require lattice mismatch mitigation (<5%) via buffer layers (e.g., ZnO) .
  • Carrier recombination : Time-resolved photoluminescence (TRPL) reveals recombination lifetimes (<1 ns), optimized via passivation (e.g., Al₂O₃ atomic layer deposition) .

Methodological Guidelines

  • Data contradiction resolution : Use meta-analysis frameworks (e.g., PRISMA) to assess bias in synthesis protocols .
  • Experimental design : Employ Design of Experiments (DoE) for parameter optimization (e.g., PLD laser energy vs. cluster yield) .
  • Collaborative tools : Share datasets via platforms like Zenodo to enhance reproducibility .

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